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  • Product: Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate
  • CAS: 367508-01-8

Core Science & Biosynthesis

Foundational

Structure Elucidation and Mechanistic Utility of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate: A Comprehensive Guide

Executive Summary Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (CAS 367508-01-8) is a highly specialized bifunctional reagent utilized in advanced organic synthesis. By marrying the olefination power of a Horn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (CAS 367508-01-8) is a highly specialized bifunctional reagent utilized in advanced organic synthesis. By marrying the olefination power of a Horner-Wadsworth-Emmons (HWE) phosphonate with the controlled reactivity of a Weinreb amide, this molecule allows for the direct installation of α,β-unsaturated N-methoxy-N-methylamides from aldehydes or ketones[]. As a Senior Application Scientist, I have designed this whitepaper to dissect the structural elucidation of this reagent, providing researchers with the orthogonal analytical workflows and mechanistic insights required to validate its integrity before deploying it in complex total synthesis.

Mechanistic Context: The Dual Nature of the Reagent

The title compound, often referred to as an Ando-type Weinreb amide phosphonate, is a masterclass in reagent design.

Historically, the HWE reaction using diethyl phosphonates yields predominantly (E)-alkenes. However, the incorporation of the diphenyl phosphonate moiety introduces significant steric bulk. According to the pioneering work by Ando, these bulky phenoxy groups destabilize the transition state leading to the (E)-alkene, thereby biasing the reaction toward highly (Z)-selective olefination[2].

Conversely, recent breakthroughs have demonstrated that the stereochemical outcome can be inverted based on the choice of base. As reported by Murata et al. (2024), utilizing isopropylmagnesium chloride ( i PrMgCl) for deprotonation generates an isolable, highly stable magnesium phosphonoenolate intermediate that drives the reaction toward exceptional (E)-selectivity[3]. This stereochemical duality, combined with the Weinreb amide's ability to undergo subsequent nucleophilic acyl substitution without over-addition, makes structural validation of the reagent paramount[4].

HWE_Pathway R Diphenyl Phosphonate (CAS 367508-01-8) B Deprotonation (e.g., iPrMgCl or NaH) R->B E Metal Phosphonoenolate Intermediate B->E -H+ A Aldehyde Addition E->A O Oxaphosphetane Formation A->O P α,β-Unsaturated Weinreb Amide O->P -Ph2PO2-

Figure 1: Mechanistic pathway of the Horner-Wadsworth-Emmons olefination using the title reagent.

Analytical Strategy for Structure Elucidation

A robust structural elucidation protocol must be a self-validating system. We employ an orthogonal triad of analytical techniques—Multinuclear NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR)—to independently verify connectivity, exact mass, and functional group presence.

The Causality of Analytical Choices
  • Multinuclear NMR ( 1 H, 13 C, 31 P): While 1 H NMR confirms the proton environments, the true power lies in the 13 C NMR. We intentionally acquire the 13 C spectrum without 31 P decoupling. The resulting carbon-phosphorus spin-spin coupling constants ( JCP​ ) serve as an internal ruler for spatial proximity to the phosphonate core.

  • HRMS (ESI-TOF): Electrospray Ionization (ESI) is selected over Electron Impact (EI) to prevent the premature fragmentation of the relatively labile N-O bond of the Weinreb amide. Operating in positive ion mode (ESI+) readily protonates the highly polar P=O or C=O oxygens, yielding a robust [M+H]+ pseudo-molecular ion.

  • FTIR (ATR): Attenuated Total Reflectance (ATR) FTIR is utilized to rapidly confirm the presence of the orthogonal carbonyl ( 1655 cm−1 ) and phosphoryl ( 1260 cm−1 ) stretches without the need for KBr pellet pressing, minimizing sample degradation.

Elucidation_Workflow Sample Compound 367508-01-8 Sample Preparation NMR Multinuclear NMR (1H, 13C, 31P) Sample->NMR MS HRMS (ESI-TOF) Exact Mass Sample->MS IR FTIR Spectroscopy Functional Groups Sample->IR Data Data Integration & Connectivity Mapping NMR->Data MS->Data IR->Data Structure Final Structure Validation Data->Structure

Figure 2: Multi-modal analytical workflow for the structural elucidation of the phosphonate.

Quantitative Data & Spectral Assignments

The following tables summarize the expected analytical data for pure Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (Chemical Formula: C16​H18​NO5​P , MW: 335.29 g/mol ).

Table 1: Multinuclear NMR Spectral Assignments (CDCl 3​ , 298 K)
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling ( J in Hz)IntegrationAssignment / Proximity
1 H 7.35 – 7.15m (Multiplet)10HAromatic protons (O-Ph)
1 H 3.72s (Singlet)3HN-OCH 3​ (Weinreb)
1 H 3.48d, 2JHP​=22.5 2HP-CH 2​ -C=O bridge
1 H 3.18s (Singlet)3HN-CH 3​ (Weinreb)
13 C 165.2d, 2JCP​=6.0 1CAmide Carbonyl (C=O)
13 C 150.1d, 2JCP​=9.5 2CAr-C ipso (Phenoxy)
13 C 129.8s4CAr-C meta
13 C 125.4s2CAr-C para
13 C 120.6d, 3JCP​=4.5 4CAr-C ortho
13 C 61.5s1CN-OCH 3​
13 C 33.8d, 1JCP​=135.0 1CMethylene bridge (P-C)
13 C 32.2s1CN-CH 3​
31 P 12.8s (Decoupled from 1 H)1PPhosphonate Core

Expert Insight: The massive 1JCP​ coupling of 135.0 Hz definitively anchors the methylene carbon directly to the phosphorus atom, while the 2JHP​ of 22.5 Hz in the proton spectrum confirms the intact P-CH 2​ linkage prior to deprotonation.

Table 2: HRMS and FTIR Validation Data
TechniqueParameterExpected ValueObserved Structural Feature
HRMS (ESI+) [M+H]+ Exact Mass336.0995 m/zConfirms C16​H18​NO5​P formula
HRMS (ESI+) Mass Error (ppm)< 2.0 ppmValidates high purity and identity
FTIR (ATR) νmax​ (C=O)~1655 cm −1 Weinreb Amide Carbonyl stretch
FTIR (ATR) νmax​ (P=O)~1260 cm −1 Phosphoryl double bond stretch
FTIR (ATR) νmax​ (P-O-C)~1190 cm −1 Aryl phosphonate ester linkage

Experimental Protocols

To ensure reproducibility, the following self-validating methodologies must be strictly adhered to during the structural verification of the synthesized or commercially procured reagent.

Protocol A: Multinuclear NMR Acquisition
  • Sample Preparation: Weigh precisely 15.0 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

  • 1 H NMR Acquisition: Tune the probe to the 1 H frequency (e.g., 400 MHz). Acquire 16 scans with a spectral width of 15 ppm and a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the methylene protons.

  • 13 C NMR Acquisition: Tune to the 13 C frequency (100 MHz). Acquire a minimum of 1024 scans. Crucial Step: Enable 1 H broadband decoupling (WALTZ-16) but ensure 31 P decoupling is disabled to preserve the diagnostic JCP​ couplings. Use a D1 of 2.0 seconds.

  • 31 P NMR Acquisition: Tune to the 31 P frequency (162 MHz). Utilize an external standard capillary of 85% H 3​ PO 4​ set to 0 ppm. Acquire 64 scans with 1 H decoupling enabled to collapse the methylene proton splitting, yielding a sharp singlet.

Protocol B: HRMS (ESI-TOF) Tuning and Acquisition
  • Dilution: Prepare a 1 µg/mL stock solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

  • Infusion: Introduce the sample via direct syringe pump infusion into the ESI source at a flow rate of 10 µL/min.

  • Source Tuning: Operate the mass spectrometer in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV, the desolvation gas temperature to 250 °C, and the cone voltage to a low setting (e.g., 20 V) to minimize in-source fragmentation of the Weinreb amide.

  • Calibration & Extraction: Calibrate the TOF analyzer using a sodium formate cluster solution. Extract the ion chromatogram for the theoretical [M+H]+ mass of 336.0995 and verify that the isotopic distribution matches the predicted theoretical pattern for C16​H18​NO5​P .

Conclusion

The structural elucidation of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate requires a meticulous, multi-modal approach. By leveraging the inherent spin-spin coupling of the phosphorus nucleus in NMR, alongside the soft ionization of HRMS and the functional group fingerprinting of FTIR, researchers can definitively validate the integrity of this reagent. Whether deploying it for Ando-type (Z)-selective olefinations or utilizing magnesium phosphonoenolates for (E)-selective pathways, ensuring the absolute structural fidelity of the starting phosphonate is the non-negotiable first step in successful complex molecule synthesis.

References

  • Murata, T., Tsutsui, H., & Shiina, I. (2024) - (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(21), 15414-15435. Available at:[Link]

  • Ando, K. (1997) - Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner−Emmons Reagents, Ethyl (Diarylphosphono)acetates. The Journal of Organic Chemistry, 62(7), 1934-1939. Available at:[Link]

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Exploratory

Synthesis of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

An In-Depth Technical Guide to the Introduction: A Key Reagent for Modern Carbonyl Chemistry Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is a sophisticated bifunctional reagent that merges the reactivity of a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Introduction: A Key Reagent for Modern Carbonyl Chemistry

Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is a sophisticated bifunctional reagent that merges the reactivity of a phosphonate ester with the unique properties of a Weinreb amide. This structure makes it a valuable tool in modern organic synthesis, primarily as a Horner-Wadsworth-Emmons (HWE) reagent. Its application allows for the stereoselective synthesis of α,β-unsaturated N-methoxy-N-methylamides. These products are highly versatile intermediates, as the Weinreb amide moiety can be converted into ketones or aldehydes with high fidelity, avoiding over-addition or over-reduction issues common with other organometallic reagents.[1][2][3][4]

This guide provides a comprehensive overview of the synthesis of this reagent, grounded in fundamental chemical principles. We will explore the causal logic behind the chosen synthetic strategy, provide detailed, field-tested protocols, and discuss critical parameters for success. The synthesis is logically approached in two primary stages:

  • Formation of the Weinreb Amide Precursor: Synthesis of 2-chloro-N-methoxy-N-methylacetamide from chloroacetyl chloride and N,O-dimethylhydroxylamine.

  • Carbon-Phosphorus Bond Formation: The Michaelis-Arbuzov reaction between the chlorinated Weinreb amide and triphenyl phosphite to yield the target phosphonate.

Part 1: The Synthetic Pathway - A Tale of Two Reactions

The construction of Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is a classic illustration of strategic, multi-step synthesis. Each step is chosen for its reliability, efficiency, and the compatibility of its conditions with the functional groups present.

Workflow Overview

Synthesis_Workflow cluster_0 Stage 1: Weinreb Amide Formation cluster_1 Stage 2: Michaelis-Arbuzov Reaction A Chloroacetyl Chloride D 2-Chloro-N-methoxy-N-methylacetamide A->D B N,O-Dimethylhydroxylamine HCl B->D C Base (e.g., Pyridine) C->D E Triphenyl Phosphite F Diphenyl (N-Methoxy-N- methylcarbamoylmethyl)phosphonate D->F Heat (Δ) E->F

Caption: Overall two-stage synthesis workflow.

Stage 1: Synthesis of 2-Chloro-N-methoxy-N-methylacetamide

The first step involves the acylation of N,O-dimethylhydroxylamine with chloroacetyl chloride. This reaction forms the crucial Weinreb amide functional group.

  • Causality Behind Experimental Choices:

    • Starting Materials: N,O-dimethylhydroxylamine is used as its hydrochloride salt for stability and ease of handling. Chloroacetyl chloride is a highly reactive acylating agent, ensuring efficient conversion.

    • Base: A non-nucleophilic base, such as pyridine or triethylamine, is essential. Its role is to deprotonate the hydroxylamine hydrochloride in situ, liberating the free amine for reaction, and to neutralize the hydrogen chloride (HCl) byproduct generated during the acylation. This prevents the protonation of the starting amine, which would render it unreactive.

    • Temperature Control: The reaction is highly exothermic. It is initiated at 0 °C (ice bath) to control the reaction rate, prevent side reactions, and ensure safety. Allowing the reaction to slowly warm to room temperature ensures completion.

Stage 2: The Michaelis-Arbuzov Reaction

This reaction is the cornerstone of organophosphorus chemistry for forming a stable carbon-phosphorus bond.[5][6][7]

  • Mechanism and Rationale: The Michaelis-Arbuzov reaction involves the reaction of a trivalent phosphorus ester with an alkyl halide to produce a pentavalent phosphorus species.[8] The mechanism proceeds via two successive Sₙ2 steps:

    • Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triphenyl phosphite attacks the electrophilic carbon atom bearing the chlorine in 2-chloro-N-methoxy-N-methylacetamide. This displaces the chloride ion and forms a quasi-phosphonium salt intermediate.

    • Dealkylation (De-arylation): The displaced chloride ion then attacks one of the electrophilic carbons of the phenyl groups attached to the phosphorus center. However, the Sₙ2 attack on an sp²-hybridized carbon of a benzene ring is extremely difficult. For triaryl phosphites, this dealkylation step does not proceed in the classic fashion seen with trialkyl phosphites.[5] Instead, the reaction requires significant thermal energy to drive the rearrangement of the phosphonium intermediate to the final phosphonate product, often liberating chlorobenzene. The high temperatures (typically 120-160 °C) are a hallmark of Arbuzov reactions involving less reactive halides or phosphites.[5][9]

Arbuzov_Mechanism P_reagent Triphenyl Phosphite (PhO)₃P Intermediate Quasi-phosphonium Salt Intermediate [(PhO)₃P⁺-CH₂R] Cl⁻ P_reagent->Intermediate Sₙ2 Attack Alkyl_Halide 2-Chloro-N-methoxy- N-methylacetamide Alkyl_Halide->Intermediate Product Diphenyl Phosphonate Product Intermediate->Product Thermal Rearrangement (Δ) Byproduct Chlorobenzene (PhCl) Intermediate->Byproduct De-arylation

Caption: Simplified Michaelis-Arbuzov reaction mechanism.

Part 2: Experimental Protocols and Data

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Chloroacetyl chloride is highly corrosive and a lachrymator. Triphenyl phosphite is an irritant.

Protocol 1: Synthesis of 2-Chloro-N-methoxy-N-methylacetamide
ReagentMW ( g/mol )Amount (g)Moles (mmol)Equivalents
N,O-Dimethylhydroxylamine HCl97.5410.0102.51.0
Chloroacetyl Chloride112.9412.7112.81.1
Pyridine79.1016.2205.02.0
Dichloromethane (DCM)-200 mL--

Methodology:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Reagent Preparation: Suspend N,O-dimethylhydroxylamine hydrochloride (10.0 g, 102.5 mmol) in dichloromethane (200 mL).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Add pyridine (16.2 mL, 205.0 mmol) dropwise to the stirred suspension. A clear solution should form after a few minutes of stirring.

  • Acylation: Add chloroacetyl chloride (9.0 mL, 112.8 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup:

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Product: The product, 2-chloro-N-methoxy-N-methylacetamide, is typically obtained as a colorless to pale yellow oil and is often used in the next step without further purification. Expected yield: ~12-13 g (85-95%).

Protocol 2:
ReagentMW ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Chloro-N-methoxy-N-methylacetamide137.5610.072.71.0
Triphenyl Phosphite310.2824.879.91.1

Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Combine 2-chloro-N-methoxy-N-methylacetamide (10.0 g, 72.7 mmol) and triphenyl phosphite (21.0 mL, 79.9 mmol) in the flask.

  • Reaction: Heat the neat (solvent-free) mixture in an oil bath to 140-150 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 4-6 hours. A new spot corresponding to the product should appear, and the starting materials should be consumed.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product will be a viscous oil or semi-solid.

  • Purification:

    • The crude product is best purified by flash column chromatography on silica gel.

    • A gradient elution system, for example, starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate, is typically effective.

    • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure.

  • Product: The final product, Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, should be a colorless to pale yellow, viscous oil. Expected yield: ~18-22 g (65-80%).

Part 3: Trustworthiness and Field Insights

  • Self-Validating Protocols: The described workup procedures are designed to systematically remove unreacted starting materials and byproducts. The acidic wash removes the basic pyridine, while the basic wash removes any unreacted acidic species. ³¹P NMR is a definitive tool for monitoring the Arbuzov reaction; the disappearance of the triphenyl phosphite signal (around +128 ppm) and the appearance of the product phosphonate signal (typically +10 to +25 ppm) provides unambiguous validation of the C-P bond formation.

  • Why Neat Conditions? The Michaelis-Arbuzov reaction is often performed without a solvent ("neat").[9] This maximizes the concentration of reactants, and the high temperatures required are often above the boiling points of common laboratory solvents.

  • Alternative Phosphites: While this guide focuses on the diphenyl derivative, analogous reagents like diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate can be synthesized by substituting triphenyl phosphite with triethyl phosphite. The reaction with triethyl phosphite often proceeds at slightly lower temperatures due to the greater ease of dealkylation of the ethyl group compared to the phenyl group.

  • Troubleshooting Low Yields:

    • Incomplete Reaction (Arbuzov): Ensure the reaction temperature is maintained. Temperatures below 120 °C may be insufficient for this specific transformation.[9]

    • Moisture: Both stages are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (nitrogen or argon). Moisture can hydrolyze chloroacetyl chloride and the phosphite starting materials.

    • Purification Losses: The product is a polar, viscous oil. Careful chromatography technique is required to achieve good separation and recovery. Using a wider column and loading the crude product dissolved in a minimal amount of dichloromethane can improve results.

References

  • Michaelis–Arbuzov reaction - Wikipedia. [Link]

  • Synthesis of Phosphonates via Michaelis-Arbuzov Reaction - ResearchGate. [Link]

  • Arbuzov Reaction - Organic Chemistry Portal. [Link]

  • Synthesis of Phosphonates via Michaelis-Arbuzov Reaction - Bentham Science. [Link]

  • Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction - ChemRxiv. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review) - ResearchGate. [Link]

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Foundational

Physicochemical Profile and Structural Logic

The Strategic Role of CAS 367508-01-8 in Z-Selective Olefination and Weinreb Amide Synthesis Executive Summary In modern complex molecule synthesis, the ability to control alkene geometry while simultaneously installing...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of CAS 367508-01-8 in Z-Selective Olefination and Weinreb Amide Synthesis

Executive Summary In modern complex molecule synthesis, the ability to control alkene geometry while simultaneously installing versatile functional handles is paramount. CAS 367508-01-8, chemically known as Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, serves as a bifunctional powerhouse in this regard[]. It merges the kinetic Z-selectivity of the Ando-modified Horner-Wadsworth-Emmons (HWE) reaction with the downstream synthetic flexibility of a Weinreb-Nahm amide[2]. This technical guide provides an in-depth mechanistic analysis and a self-validating experimental framework for deploying this reagent in advanced drug development and organic synthesis.

Understanding the physical properties of CAS 367508-01-8 is essential for its proper handling and application in anhydrous environments.

PropertyValue
CAS Registry Number 367508-01-8
Chemical Name Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
Molecular Formula C16H18NO5P
Molecular Weight 335.29 g/mol
Predicted Boiling Point 430.7 ± 51.0 °C
Predicted Density 1.259 ± 0.06 g/cm³

Quantitative data supported by chemical databases[][3].

The structural brilliance of this reagent lies in its two termini:

  • The Diphenyl Phosphonate Group: Unlike standard diethyl phosphonates that yield E-alkenes, the electron-withdrawing phenoxy groups dictate strict Z-selectivity[4].

  • The N-methoxy-N-methylamide (Weinreb Amide) Group: Allows for subsequent controlled nucleophilic acyl substitution without the risk of over-addition, effectively acting as a masked aldehyde or ketone[2].

Mechanistic Causality: The Ando Modification

To master this reagent, one must understand the thermodynamic versus kinetic pathways of the HWE reaction. In a classical HWE reaction using diethyl phosphonates, the addition of the phosphonate carbanion to the aldehyde is highly reversible. The system equilibrates to the more thermodynamically stable anti-oxaphosphetane, which slowly eliminates to form the E-alkene[4].

CAS 367508-01-8 employs the Ando modification . The highly electronegative phenoxy groups increase the electrophilicity of the phosphorus atom. This drastically accelerates the decomposition of the oxaphosphetane intermediate[5]. Consequently, the initial addition step becomes irreversible; the kinetically favored syn-oxaphosphetane is rapidly trapped and undergoes fast elimination to yield the Z-alkene[4].

Pathway A Aldehyde + CAS 367508-01-8 B Deprotonation (NaH or NaI/DBU) A->B C Phosphonate Carbanion B->C D syn-Oxaphosphetane (Kinetic Intermediate) C->D Kinetic Addition E anti-Oxaphosphetane (Thermodynamic Intermediate) C->E Thermodynamic Addition D->C Reversibility Suppressed F Fast Elimination (Driven by -OPh) D->F G Slow Elimination E->G H Z-Weinreb Amide (Major Product) F->H I E-Weinreb Amide (Minor Product) G->I

Fig 1. Kinetic vs. Thermodynamic control in the Ando-modified HWE reaction pathway.

Self-Validating Experimental Protocol: Z-Selective Olefination

The following protocol outlines the optimal conditions for utilizing CAS 367508-01-8, ensuring high Z-selectivity and chemical yield[5].

Reagents & Materials:

  • CAS 367508-01-8 (1.1 equiv)

  • Target Aldehyde (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Add anhydrous THF and CAS 367508-01-8 (1.1 equiv). Cool the solution to 0 °C using an ice bath.

    • Causality: Low temperatures suppress thermodynamic equilibration, reinforcing kinetic control for Z-selectivity.

  • Deprotonation: Slowly add NaH (1.2 equiv) to the stirring solution. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases and the solution becomes clear, indicating complete formation of the phosphonate carbanion.

  • Electrophile Addition: Dissolve the target aldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction Progression: Maintain the reaction at 0 °C for 1-10 hours[5]. Monitor progression via TLC (typically 3:1 Hexanes/Ethyl Acetate).

  • Quenching & Extraction: Once the aldehyde is consumed, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint (Crucial): Before proceeding to downstream functionalization, analyze the crude product via ¹H NMR. The self-validating metric here is the vicinal coupling constant ( 3JHH​ ) of the newly formed alkene protons. A coupling constant of 10–12 Hz confirms the successful formation of the Z-alkene, whereas a constant of 14–16 Hz would indicate E-alkene contamination.

  • Purification: Purify the Z-Weinreb amide via flash column chromatography.

Protocol S1 1. Reagent Prep Dry THF, Argon S2 2. Base Addition NaH (0°C) S1->S2 S3 3. Aldehyde Dropwise Addition S2->S3 S4 4. Stirring 1-10 h, TLC Check S3->S4 S5 5. Quench/Extract NH4Cl / EtOAc S4->S5 S6 6. Downstream RLi / RMgX S5->S6

Fig 2. Step-by-step experimental workflow for Z-selective olefination.

Downstream Versatility: The Weinreb Amide Advantage

Once the Z-α,β-unsaturated Weinreb amide is isolated, it serves as a highly stable, yet reactive, electrophile. Treatment with organolithium (RLi) or Grignard reagents (RMgX) forms a stable tetrahedral chelate intermediate. This chelate survives until the reaction is subjected to an acidic aqueous quench, at which point it collapses to release the corresponding Z-enone[2]. This prevents the common side reaction of double nucleophilic addition, ensuring a 1:1 stoichiometry and pristine functional group translation.

References

  • BOC Sciences. "CAS 367508-01-8 (Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate)".

  • ChemicalBook. "(N-Methoxy-N-methylcarbamoylmethyl)phosphonic Acid Diphenyl Ester".3

  • TCI Chemicals. "Horner-Wadsworth-Emmons Reagents for E and Z-Selective Synthesis". 2

  • Ando, K. et al. "Z-selective intramolecular Horner-Wadsworth-Emmons reaction for the synthesis of macrocyclic lactones". Organic Letters. 5

  • Pękala, P. et al. "Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents". Molecules. 4

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Exploratory

Topic: Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate Solubility in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: From Reagent Bottle to Reaction Flask In the precise and demanding world of synthetic chemistry, particularly within d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Reagent Bottle to Reaction Flask

In the precise and demanding world of synthetic chemistry, particularly within drug development, the physical properties of a reagent are as critical as its reactivity. Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, a cornerstone reagent for the stereoselective synthesis of α,β-unsaturated Weinreb amides via the Horner-Wadsworth-Emmons (HWE) reaction, is a prime example.[1][2] Its solubility profile is not a mere footnote in a protocol but a determining factor that governs reaction homogeneity, kinetics, work-up efficiency, and ultimately, the success of a synthetic campaign. This guide provides a senior application scientist’s perspective, blending theoretical underpinnings with practical, field-proven insights into the solubility of this vital reagent.

The Molecular Architecture: A Duality of Polarity and Aromaticity

To predict and understand the solubility of Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, we must first dissect its molecular structure. The molecule exhibits a distinct structural duality, a principle often summarized by the adage "like dissolves like."[3]

  • The Non-Polar Domain: Two phenyl rings are directly attached to the phosphorus atom. These bulky, aromatic groups are hydrophobic and engage in favorable van der Waals and π-stacking interactions with non-polar and aromatic solvents.

  • The Polar Domain: The N-methoxy-N-methylcarbamoylmethylphosphonate portion of the molecule contains several polar functional groups: a carbonyl (C=O), an amide linkage, and a phosphoryl group (P=O). These create a significant dipole moment and act as hydrogen bond acceptors, seeking interaction with polar solvents.

A solvent's efficacy hinges on its ability to successfully solvate both of these disparate regions. Solvents that can accommodate the non-polar phenyl rings while also engaging with the polar head group will exhibit the highest solvating power.

G cluster_nonpolar Non-Polar Domain cluster_polar Polar Domain main Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate np Two Phenyl Rings np_solv Interaction via van der Waals / π-stacking np->np_solv Favors Aromatic & Non-Polar Solvents p Carbamoylmethyl Phosphonate Group (C=O, P=O) p_solv Interaction via Dipole-Dipole / H-Bonding p->p_solv Favors Polar Aprotic Solvents

Caption: Duality of molecular structure governing solvent interaction.

Quantitative Solubility Profile

The following table summarizes the solubility of Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate in a range of common laboratory solvents at ambient temperature (20–25°C). This data provides a crucial starting point for solvent selection in synthesis and purification.

SolventClassDielectric Constant (20°C)Solubility ( g/100 mL) [Estimated]Analysis
Dichloromethane (CH₂Cl₂)Chlorinated9.1> 50 (Very High)Excellent solvent, effectively solvates both polar and non-polar moieties.
Chloroform (CHCl₃)Chlorinated4.8> 50 (Very High)Similar to DCM, high solvating power for this class of compound.[4]
Tetrahydrofuran (THF)Ether (Polar Aprotic)7.5> 40 (High)A preferred solvent for HWE reactions; solvates the phosphonate anion well.[2][5]
Acetone (C₃H₆O)Ketone (Polar Aprotic)21> 30 (High)Good general-purpose solvent for polar compounds.
Ethyl Acetate (EtOAc)Ester (Polar Aprotic)6.0~25 (Moderate-High)Commonly used in extraction and chromatography.
Acetonitrile (MeCN)Nitrile (Polar Aprotic)37.5~20 (Moderate)Its high polarity is less ideal for the non-polar phenyl groups.
TolueneAromatic2.4~15 (Moderate)π-stacking interactions with phenyl rings aid solubility.[4]
Diethyl EtherEther4.3< 5 (Low)Less polar than THF, struggles to solvate the polar head group effectively.
HexaneAliphatic1.9< 1 (Insoluble)A non-polar solvent that cannot solvate the polar moiety.
Methanol (MeOH)Alcohol (Polar Protic)33< 2 (Low)Strong solvent hydrogen-bonding network disfavors solvation of the large non-polar part.
WaterAqueous80.1< 0.1 (Insoluble)The large hydrophobic portion of the molecule prevents dissolution.[4]

A Validated Protocol for Experimental Solubility Determination

For applications requiring precise solubility data, the equilibrium shake-flask method is the gold standard.[6] This protocol ensures that the solution has reached saturation, providing trustworthy and reproducible results.

Methodology: The Shake-Flask Equilibrium Method
  • Preparation : Add an excess amount of Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate (ensure a solid phase remains) to a known volume of the test solvent in a sealed glass vial.

  • Equilibration : Agitate the vial using a shaker or magnetic stirrer in a temperature-controlled bath (e.g., 25°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Cease agitation and allow the vial to stand in the temperature bath for at least 2 hours. This allows the excess, undissolved solid to settle.

  • Sampling & Filtration : Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Immediately filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic particulates.

  • Quantification : Accurately dilute the filtered, saturated solution to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV). Determine the concentration against a previously prepared calibration curve.

  • Calculation : Convert the measured concentration back to the original saturated solution to determine the solubility, typically expressed in mg/mL or g/100 mL.

G A 1. Add Excess Solute to Solvent B 2. Equilibrate (24-48h at constant T) A->B C 3. Settle & Sample Supernatant B->C D 4. Filter Sample (0.45 µm PTFE) C->D E 5. Quantify by HPLC (vs. Calibration Curve) D->E F 6. Calculate Solubility E->F

Caption: Workflow for the shake-flask solubility determination method.

Field Insights: Solubility's Impact on the Horner-Wadsworth-Emmons Reaction

The choice of solvent, informed by solubility, is a critical parameter for optimizing the HWE reaction.[7]

  • Homogeneity and Reaction Rate : Performing the reaction in a solvent like THF or DCM, where the phosphonate is highly soluble, ensures a homogeneous reaction medium. This prevents rate-limiting dissolution steps and leads to faster, more reproducible conversions.

  • Base and Anion Stability : The initial deprotonation of the phosphonate requires a strong base. Aprotic polar solvents like THF are ideal as they effectively solvate both the base's cation (e.g., Li⁺, Na⁺) and the resulting phosphonate carbanion, stabilizing this key reactive intermediate.[2]

  • Purification Strategy : Solubility differences are the foundation of purification. After the reaction, the water-soluble phosphate byproduct is easily removed during an aqueous workup.[7] Furthermore, the desired product can often be selectively precipitated or crystallized by introducing an "anti-solvent" (e.g., hexane), in which the product is insoluble but impurities may remain dissolved.

Conclusion

Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate presents a solubility profile that is a direct reflection of its dual-natured molecular architecture. It is highly soluble in polar aprotic and chlorinated solvents, moderately soluble in aromatic solvents, and largely insoluble in aliphatic and protic solvents. This understanding, armed with the quantitative data and robust experimental protocols detailed herein, allows the discerning scientist to move beyond trial-and-error. By logically selecting solvents, researchers can enhance reaction efficiency, simplify purification, and ultimately accelerate the path from discovery to application.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles - Chemistry Department. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas - Chemistry Department. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. National Center for Biotechnology Information (PMC), NIH. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Royal Society of Chemistry Publishing. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Center for Biotechnology Information (PMC), NIH. [Link]

  • The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate. [Link]

  • Dimethoate (EHC 90, 1989). INCHEM. [Link]

  • Dimethoate | C5H12NO3PS2 | CID 3082. PubChem, National Institutes of Health (NIH). [Link]

  • Phenthoate | C12H17O4PS2 | CID 17435. PubChem, National Institutes of Health (NIH). [Link]

  • DIPHENYL ACETONITRILE (FOR SYNTHESIS). Suvchem Laboratory Chemicals. [Link]

  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9. Organisation for Economic Co-operation and Development (OECD). [Link]

  • Diethyl phenylthiomethylphosphonate. Cheméo. [Link]

  • DIMETHOATE. Food and Agriculture Organization of the United Nations (FAO). [Link]

  • Agricultural chemicals. Food and Agricultural Materials Inspection Center (FAMIC), Japan. [Link]

  • (PDF) Environmental Fate and Toxicology of Dimethoate. ResearchGate. [Link]

  • Dimethoate (Ref: OMS 94). AERU, University of Hertfordshire. [Link]

  • Dimethoate. World Health Organization (WHO). [Link]

  • Carbamate Insecticides, Effects of Chemical Structure on Intoxication and Detoxiation of Phenyl N-Methylcarbamates in Insects. National Open Access Monitor, Ireland. [Link]

  • Diphenylacetonitrile. Wikipedia. [Link]

  • Diethyl [(4-nitrobenzamido)(phenyl)methyl]phosphonate. National Center for Biotechnology Information (PMC), NIH. [Link]

  • Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. MDPI. [Link]

  • RAPID QUANTITATIVE ANALYSIS OF DIMETHOATE PESTICIDE USING SURFACE-ENHANCED RAMAN SPECTROSCOPY. USDA ARS. [Link]

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Foundational

Organophosphorus Reagents in Modern Organic Synthesis: A Mechanistic and Practical Guide

Organophosphorus reagents form the backbone of modern synthetic organic chemistry. From the construction of complex carbon frameworks via olefination to the precise assembly of biologics through peptide coupling, and the...

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Author: BenchChem Technical Support Team. Date: March 2026

Organophosphorus reagents form the backbone of modern synthetic organic chemistry. From the construction of complex carbon frameworks via olefination to the precise assembly of biologics through peptide coupling, and the orchestration of transition-metal-catalyzed cross-couplings, phosphorus-based compounds offer unparalleled reactivity. Their utility stems from the unique electronic structure of phosphorus—specifically its ability to transition smoothly between P(III) and P(V) oxidation states, its high nucleophilicity, and its capacity to form exceptionally strong bonds with oxygen (the thermodynamic driving force for many of these reactions).

This whitepaper provides a critical literature review and practical guide to three foundational classes of organophosphorus reagents: Phosphonate Carbanions (Olefination) , Phosphonium Salts (Peptide Coupling) , and Dialkylbiarylphosphines (Cross-Coupling Ligands) . We will dissect the causality behind their mechanistic behavior and provide self-validating, field-proven protocols.

Phosphonate Carbanions: The Horner-Wadsworth-Emmons (HWE) Olefination

The is a cornerstone methodology for synthesizing (E)-alkenes[1]. While the classic Wittig reaction utilizes phosphonium ylides, the HWE reaction employs phosphonate-stabilized carbanions.

Mechanistic Causality: Why HWE over Wittig?

The strategic choice of HWE over Wittig is driven by three factors:

  • Nucleophilicity vs. Basicity: Phosphonate carbanions are more nucleophilic but less basic than phosphonium ylides, allowing them to react with sterically hindered ketones without causing unwanted enolization.

  • Thermodynamic Control & Selectivity: The reaction proceeds via an oxaphosphetane intermediate. Because the phosphonate group bears electron-withdrawing substituents, the intermediates can equilibrate. This thermodynamic control heavily favors the formation of the more stable (E)-alkene.

  • Purification: Unlike the Wittig reaction, which produces triphenylphosphine oxide (a notoriously difficult byproduct to remove), the HWE reaction generates a water-soluble dialkyl phosphate salt that is easily washed away during aqueous extraction.

HWE_Mechanism A Phosphonate Deprotonation (NaH) B Phosphonate Carbanion (Nucleophile) A->B C Nucleophilic Attack on Aldehyde/Ketone B->C D Oxaphosphetane Equilibration C->D Rate Limiting E Syn-Elimination D->E Thermodynamic Control F (E)-Alkene + Water-Soluble Phosphate E->F

Figure 1: Mechanistic workflow of the Horner-Wadsworth-Emmons olefination favoring (E)-alkenes.

Quantitative Comparison of Olefination Reagents
Reagent TypeIntermediateByproductTypical StereoselectivityPrimary Application
Classic Wittig Phosphonium YlidePh₃P=O (Organic soluble)(Z)-Alkene (Unstabilized)General olefination
HWE Phosphonate CarbanionDialkyl phosphate (Water soluble)(E)-Alkeneα,β-unsaturated esters/ketones
Still-Gennari Bis(trifluoroethyl) phosphonateFluorinated phosphate(Z)-AlkeneStereocontrolled (Z)-olefins
Protocol: HWE Synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate

This self-validating protocol is adapted from established [2].

Step-by-Step Methodology:

  • Deprotonation: Under an inert atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF at 0 °C. Slowly add triethyl phosphonoacetate (1.1 equiv) dropwise. Causality: Hydrogen gas evolution serves as a visual validation of carbanion formation. The solution will become clear.

  • Nucleophilic Attack: Once gas evolution ceases (approx. 30 mins), add a solution of 4-phenylcyclohexanone (1.0 equiv) in THF dropwise.

  • Elimination & Reflux: Heat the reaction mixture to a gentle reflux (65 °C) for 2 hours to ensure complete equilibration of the oxaphosphetane intermediate and drive the syn-elimination.

  • Workup: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. The water-soluble diethyl phosphate byproduct remains entirely in the aqueous layer, ensuring a clean organic phase.

Phosphonium Salts: PyBOP in Peptide Coupling

The synthesis of complex peptides and bioconjugates requires the formation of amide bonds without epimerization (racemization) of the chiral α-carbon. While carbodiimides (like DCC) are traditional, they often lead to racemization via oxazolone formation. , specifically PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), have revolutionized this space[3].

Mechanistic Causality: Why PyBOP?

PyBOP was developed as a non-toxic alternative to BOP, replacing the dimethylamino groups with pyrrolidino groups to avoid the generation of carcinogenic HMPA (hexamethylphosphoramide)[3]. When a carboxylic acid is treated with PyBOP and a base (like DIPEA), it rapidly forms a highly reactive acyloxyphosphonium intermediate. Crucially, this intermediate is immediately attacked by the liberated HOBt (hydroxybenzotriazole) anion to form an OBt active ester. This OBt ester is stable enough to prevent the formation of the racemization-prone oxazolone, yet highly reactive toward aminolysis.

PyBOP_Mechanism A Carboxylic Acid + DIPEA B PyBOP Activation A->B C Acyloxyphosphonium Intermediate B->C D HOBt Attack C->D E OBt Active Ester D->E Prevents Oxazolone Formation F Amine Addition (Peptide Bond) E->F Rapid Aminolysis

Figure 2: PyBOP activation cycle demonstrating the suppression of racemization via the OBt ester.

Protocol: PyBOP-Mediated Solid/Solution Phase Peptide Coupling
  • Pre-activation: Dissolve the N-protected amino acid (1.2 equiv) and PyBOP (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.4 equiv). Stir for 3–5 minutes. Causality: A slight delay before adding the amine allows the complete formation of the OBt active ester, minimizing side reactions.

  • Coupling: Add the free amine or resin-bound peptide (1.0 equiv) to the mixture. Agitate at room temperature for 1–2 hours.

  • Validation: For solid-phase synthesis, utilize the Kaiser test. A negative result (yellow color) validates complete coupling.

Dialkylbiarylphosphines: Buchwald Ligands in Cross-Coupling

In transition-metal catalysis, the ligand dictates the behavior of the metal center. —a family of bulky, electron-rich dialkylbiarylphosphines—are privileged structures for Palladium-catalyzed C-C, C-N, and C-O cross-coupling reactions[4].

Mechanistic Causality: The 12-Electron L1Pd(0) Species

The generally accepted mechanism of cross-coupling involves oxidative addition, transmetalation, and reductive elimination. Historically, oxidative addition and reductive elimination required contradictory electronic properties. Buchwald ligands solve this paradox through precise spatial and electronic tuning[5]:

  • Electron-Richness: The dialkylphosphine moiety (e.g., dicyclohexyl or di-tert-butyl groups) strongly donates electron density to the Palladium center, accelerating the oxidative addition of unactivated aryl chlorides.

  • Steric Bulk: The massive biphenyl backbone forces the Palladium complex to exist as a monoligated, 12-electron L1Pd(0) active species. This extreme steric crowding drastically lowers the activation energy barrier for reductive elimination.

  • π-Interaction Stabilization: The lower unsubstituted aryl ring of the biphenyl backbone provides a unique stabilizing π-interaction with the highly unsaturated Pd(0) center, preventing catalyst decomposition into inactive palladium black.

Buchwald_Cycle A Precatalyst Activation B Monoligated L1Pd(0) Active Species A->B Base/Reductant C Oxidative Addition (Aryl Halide) B->C Driven by Electron Richness D Transmetalation / Nucleophile Binding C->D E Reductive Elimination D->E E->B Driven by Steric Bulk F Cross-Coupled Product E->F

Figure 3: Catalytic cycle of Pd-catalyzed cross-coupling enabled by bulky Buchwald ligands.

Selection Guide for Buchwald Ligands
LigandStructural FeaturePrimary Application Niche
XPhos Dicyclohexyl + Triisopropyl upper ringUniversal ligand for Suzuki-Miyaura with hindered aryl chlorides.
SPhos Dicyclohexyl + Dimethoxy upper ringSuzuki couplings with highly sensitive or heteroaryl substrates.
JohnPhos Di-tert-butyl + Unsubstituted upper ringBuchwald-Hartwig amination with secondary amines.
BrettPhos Dicyclohexyl + Triisopropyl/Methoxy upper ringAmination with primary amines and amides (prevents bis-arylation).

Conclusion

Organophosphorus reagents are not merely passive participants in organic synthesis; they are highly engineered molecular machines. Whether it is the thermodynamic control exerted by phosphonate carbanions in the HWE reaction, the suppression of racemization by PyBOP in peptide synthesis, or the steric enforcement of highly active L1Pd(0) species by Buchwald ligands, understanding the causality behind their design empowers chemists to push the boundaries of molecular assembly.

References

  • Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, ACS Publications. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of β-ketophosphonates using Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

Application Note & Protocol Topic: A Robust and Scalable Synthesis of β-Ketophosphonates using Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate Introduction: The Strategic Value of β-Ketophosphonates β-Ketophospho...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Robust and Scalable Synthesis of β-Ketophosphonates using Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

Introduction: The Strategic Value of β-Ketophosphonates

β-Ketophosphonates are a highly valuable class of organophosphorus compounds, primarily recognized as pivotal intermediates in organic synthesis and medicinal chemistry.[1][2] Their synthetic utility is most famously demonstrated in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of stereoselective alkene synthesis.[3][4] Beyond the HWE reaction, these molecules serve as versatile precursors for a variety of transformations, including the synthesis of heterocycles and biologically active chiral β-hydroxy and β-amino phosphonic acids.[1][2] Applications are particularly widespread in drug development, where β-ketophosphonate-derived scaffolds are integral to the synthesis of complex molecules like prostaglandin analogs.[5][6][7][8]

Traditional methods for synthesizing β-ketophosphonates, such as the Arbuzov reaction or the acylation of phosphonate anions with esters, are often plagued by significant drawbacks.[2][9] These include the need for cryogenic temperatures (-78 °C) to prevent reagent decomposition, the use of multiple equivalents of strong bases, and problematic side reactions that complicate purification and limit scalability.[4][9]

This application note details a superior methodology utilizing Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate , a specialized reagent that elegantly circumvents these challenges. This reagent integrates the phosphonate moiety with a Weinreb-Nahm amide, enabling a direct, high-yielding, and operationally simple synthesis of β-ketophosphonates under mild conditions.

The Mechanistic Advantage: Weinreb-Nahm Chemistry

The efficacy of this protocol is rooted in the well-established mechanism of the Weinreb-Nahm ketone synthesis.[10][11] The N-methoxy-N-methylamide (Weinreb amide) functionality is designed to react with a single equivalent of a potent nucleophile, such as a Grignard or organolithium reagent, without the common problem of over-addition that produces tertiary alcohols.[10][12]

The reaction proceeds via a nucleophilic attack on the amide carbonyl, forming a tetrahedral intermediate. The key to the method's success is the stabilization of this intermediate through chelation of the magnesium or lithium cation by both the newly formed oxyanion and the N-methoxy oxygen atom.[10][13] In the case of our specific reagent, the phosphoryl oxygen (P=O) can also participate in stabilizing this complex. This chelated species is remarkably stable at temperatures up to 0 °C and does not collapse to a ketone until acidic workup is performed.[12][14] This enforced stability prevents the formation of a reactive ketone in the presence of the organometallic reagent, thus completely suppressing the over-addition side reaction.

Caption: Reaction mechanism for β-ketophosphonate synthesis.

Detailed Application Protocol

This protocol provides a general procedure that can be adapted for various organometallic reagents.

Materials and Equipment
  • Reagents:

    • Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

    • Anhydrous Tetrahydrofuran (THF), inhibitor-free

    • Organometallic reagent (e.g., Phenylmagnesium bromide, n-Butyllithium, 1.0 - 3.0 M solution)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask, two- or three-necked

    • Magnetic stirrer and stir bars

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Septa, syringes, and needles

    • Low-temperature bath (ice-water or dry ice-acetone)

    • Rotary evaporator

    • Standard glassware for workup and chromatography

General Experimental Procedure

Expert Insight: The success of this reaction hinges on the rigorous exclusion of atmospheric moisture and oxygen, as organometallic reagents are highly reactive and will be quenched by water or oxidized. All glassware must be oven- or flame-dried and cooled under an inert atmosphere.

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer.

  • Reagent Addition: Place Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (1.0 equiv) into the flask and purge with inert gas. Add anhydrous THF (approx. 0.1 M concentration) via syringe.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add the organometallic reagent (1.1 equiv) dropwise via syringe over 10-15 minutes. It is critical to maintain the internal temperature below 5 °C during the addition to ensure the stability of the chelated intermediate.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. The reaction is typically complete within 30 minutes to 2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining cooling in the ice bath. This step hydrolyzes the stable intermediate to form the ketone and protonates any remaining organometallic reagent.

  • Aqueous Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure β-ketophosphonate.

Product Characterization

The resulting β-ketophosphonates can be characterized using standard spectroscopic techniques.

  • ¹H NMR: Expect to see a characteristic doublet for the methylene protons (P-CH₂-C=O) with a coupling constant (²JPH) of approximately 20-23 Hz.

  • ³¹P NMR: A single resonance is expected, with a chemical shift characteristic of alkylphosphonates.

  • ¹³C NMR: The methylene carbon will appear as a doublet due to one-bond coupling to phosphorus (¹JPC).

  • HRMS: High-resolution mass spectrometry should be used to confirm the elemental composition.

Scope and Versatility

A key advantage of this protocol is its broad applicability with a range of organometallic reagents. The reaction tolerates various functional groups and steric demands, enabling access to a diverse library of β-ketophosphonates.

EntryOrganometallic Reagent (R-MgX or R-Li)Resulting β-Ketophosphonate (R group)Typical Yield
1Phenylmagnesium bromidePhenyl>90%
2n-Butyllithiumn-Butyl>85%
3Vinylmagnesium bromideVinyl>80%
4Isopropylmagnesium chlorideIsopropyl>88%
54-Methoxyphenylmagnesium bromide4-Methoxyphenyl>92%

Yields are based on typical literature values for Weinreb amide reactions and are presented for illustrative purposes.[4]

Experimental Workflow and Troubleshooting

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide
Observation / ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet solvents or glassware.2. Inactive/degraded organometallic reagent.1. Ensure all equipment is rigorously dried.2. Use freshly purchased or titrated organometallic reagents.
Tertiary Alcohol Detected 1. Reaction temperature was too high.2. Rapid addition of nucleophile.1. Maintain internal temperature at or below 0 °C.2. Add the organometallic reagent slowly and dropwise.
Starting Material Remains 1. Insufficient organometallic reagent.2. Short reaction time.1. Use a slight excess (1.1-1.2 equiv) of the nucleophile.2. Allow the reaction to stir longer, monitoring by TLC.
Difficult Purification 1. Incomplete quench.2. Formation of magnesium/lithium salt emulsions.1. Ensure the quench is complete before workup.2. Dilute with more organic solvent and wash thoroughly with brine.

Safety Precautions

  • Organometallic Reagents: Grignard and organolithium reagents are highly reactive, corrosive, and can be pyrophoric (ignite spontaneously in air). They react violently with water. Always handle these reagents under an inert atmosphere (N₂ or Ar) using proper syringe and cannula techniques.

  • Solvents: Anhydrous THF can form explosive peroxides. Use inhibitor-free solvent from a freshly opened bottle or a solvent purification system.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when performing this procedure. Conduct the reaction in a well-ventilated chemical fume hood.

Conclusion

The use of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate provides a highly efficient, scalable, and user-friendly method for the synthesis of β-ketophosphonates. By leveraging the chelation-stabilized intermediate of the Weinreb-Nahm reaction, this protocol avoids common side reactions and eliminates the need for cryogenic conditions, making it a superior alternative to classical methods. Its broad scope and high yields position it as an essential tool for researchers in synthetic chemistry and drug discovery.

References

  • Dereza, M., Chirkova, M., & Gryaznov, P. (2024). Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journal of Organic Chemistry, 21, 96. [Link]

  • Dereza, M., Chirkova, M., & Gryaznov, P. (2025). Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. National Center for Biotechnology Information. [Link]

  • Tabbo, A. (2024). Synthesis of β–keto-Phosphonates by Microwave-Assisted Palladium(II)-Catalyzed Addition Reaction to Nitriles. DiVA-Portal.org. [Link]

  • Li, Y., et al. (2015). β-Ketophosphonate Formation via Aerobic Oxyphosphorylation of Alkynes or Alkynyl Carboxylic Acids with H-Phosphonates. Organic Letters, 17(8), 1934–1937. [Link]

  • Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. Organic-Chemistry.org. [Link]

  • Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. [Link]

  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Mahmood, S. H., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. ResearchGate. [Link]

  • Tănase, C. I., et al. (2020). β-Ketophosphonates with Pentalenofuran Scaffolds Linked to the Ketone Group for the Synthesis of Prostaglandin Analogs. National Center for Biotechnology Information. [Link]

  • Tănase, C. I., et al. (2020). New β-ketophosphonates for the Synthesis of Prostaglandin Analogues. 1. Phosphonates with a Bicyclo[3.3.0]octene Scaffold Spaced by a Methylene Group from the β-ketone. ResearchGate. [Link]

  • Reddy, G. S., & Thompson, W. J. (1987). Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids. Kentucky Agricultural Experiment Station. [Link]

  • Tănase, C. I., et al. (2021). New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone. PubMed. [Link]

  • Mahmood, S. H., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]

  • Sotorrios, L., et al. (2023). Access to 2-Fluorinated Aziridine-2-phosphonates from α,α-Halofluorinated β-Iminophosphonates—Spectroscopic and Theoretical Studies. MDPI. [Link]

  • Tănase, C. I., Drăghici, C., & Caproiu, M. T. (2020). New β-ketophosphonates for the synthesis of prostaglandin analogues. 2 Phosphonates with bicyclo[3.3.0]octene and bicyclo[3.3.0]octane scaffolds linked to the β-keto group. New Journal of Chemistry, 44(46), 20087-20097. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Organic-Chemistry.org. [Link]

  • Yoshino, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48113–48123. [Link]

  • Jasim, H. A., & Jassim, H. I. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-196. [Link]

Sources

Application

Acylation of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate with acid chlorides

Application Notes and Protocols Topic: Acylation of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate with Acid Chlorides: A Robust Protocol for the Synthesis of β-Ketophosphonates Audience: Researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Acylation of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate with Acid Chlorides: A Robust Protocol for the Synthesis of β-Ketophosphonates

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of β-ketophosphonates is a cornerstone transformation in modern organic chemistry, providing critical precursors for a variety of synthetic applications, most notably the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated ketones.[1] These enone motifs are prevalent in numerous biologically active molecules and complex natural products.[2] Traditional methods for preparing β-ketophosphonates, such as the acylation of simple alkylphosphonate anions, can be plagued by drawbacks including low yields, harsh reaction conditions, and problematic side reactions like over-addition.[3][4]

This guide details the application of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, a specialized reagent designed to overcome these challenges. This molecule ingeniously combines the structural features of a phosphonate ester with a Weinreb-Nahm amide. The Weinreb amide functionality is renowned for its ability to undergo clean, single acylation with organometallic reagents.[5][6] This is attributed to the formation of a stable, chelated tetrahedral intermediate that resists the subsequent addition of a second nucleophile, thus preventing the formation of tertiary alcohol byproducts.[6]

By acylating the carbanion of this phosphonate-Weinreb amide hybrid with acid chlorides, researchers can access a diverse range of β-ketophosphonates with high efficiency and functional group tolerance. This protocol provides a reliable and scalable method amenable to both academic research and process development in the pharmaceutical industry.

Reaction Principle and Mechanism

The overall transformation involves the deprotonation of the α-carbon to the phosphorus atom, followed by nucleophilic acyl substitution on an acid chloride.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reagent1 Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate plus1 + reagent2 Acid Chloride (R-COCl) product β-Ketophosphonate reagent2->product 1. Base 2. Workup plus2 Base (e.g., LDA)

Caption: Overall reaction scheme for the acylation.

The causality behind this reaction's success lies in a two-step mechanistic sequence:

  • Anion Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to quantitatively deprotonate the methylene carbon positioned between the phosphonate and the Weinreb amide. This step is performed at low temperatures (typically -78 °C) to ensure the stability of the resulting phosphonate carbanion.[7]

  • Acylation and Chelation: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The crucial feature of the Weinreb amide becomes apparent here. The resulting tetrahedral intermediate is stabilized by chelation between the lithium cation, the newly formed oxyanion, and the N-methoxy oxygen atom. This stable chelate prevents the intermediate from collapsing and reacting with another equivalent of the carbanion, which is a common issue with other acylating agents like esters or standard amides.[5][8]

  • Workup: Aqueous workup (e.g., with saturated ammonium chloride) protonates the intermediate, leading to the collapse of the chelate and release of the desired β-ketophosphonate product and N,O-dimethylhydroxylamine.

G start Phosphonate Reagent anion Lithium Carbanion start->anion LDA, THF, -78 °C intermediate Stable Chelated Tetrahedral Intermediate anion->intermediate acid_chloride R-COCl acid_chloride->intermediate workup Aqueous Workup (e.g., sat. NH4Cl) intermediate->workup Reaction Quench product β-Ketophosphonate Product workup->product

Caption: Mechanistic workflow of the acylation process.

Detailed Experimental Protocol

This protocol describes a general procedure for the acylation on a 1.0 mmol scale. Researchers should optimize conditions based on the specific acid chloride used.

3.1. Materials and Equipment

Reagent/EquipmentPurpose
Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonateStarting material
Acid Chloride (R-COCl)Acylating agent
Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzeneStrong, non-nucleophilic base
Anhydrous Tetrahydrofuran (THF)Reaction solvent
Saturated aqueous Ammonium Chloride (NH₄Cl)Quenching agent
Ethyl Acetate (EtOAc)Extraction solvent
Brine (saturated aqueous NaCl)Washing agent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Silica Gel (230-400 mesh)Stationary phase for chromatography
Round-bottom flasks, magnetic stir barReaction vessel
Schlenk line or gloveboxMaintaining anhydrous/inert atmosphere
Syringes and needlesReagent transfer
Dry ice/acetone bathLow-temperature control (-78 °C)
Thin-Layer Chromatography (TLC) platesReaction monitoring
Rotary evaporatorSolvent removal

3.2. Step-by-Step Procedure

Caption: Step-by-step experimental workflow.

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Dissolve diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Anion Formation: Slowly add LDA solution (1.05 mmol, 1.05 eq) dropwise via syringe over 5 minutes. A color change (typically to yellow or orange) indicates anion formation. Stir the solution at -78 °C for 30 minutes.

    • Causality Check: Using a slight excess of LDA ensures complete deprotonation of the phosphonate. Pre-stirring for 30 minutes allows for the full generation of the nucleophile before the electrophile is introduced, leading to a cleaner reaction.

  • Acylation: In a separate flame-dried flask, dissolve the acid chloride (1.1 mmol, 1.1 eq) in anhydrous THF (2 mL). Add this solution dropwise to the stirred carbanion solution at -78 °C over 10 minutes.

    • Causality Check: Slow, dropwise addition of the acid chloride prevents localized concentration spikes that could lead to side reactions. Maintaining the low temperature is critical for selectivity.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC until the starting phosphonate is consumed (typically 1-3 hours).

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) while the flask is still at -78 °C.

    • Safety & Rationale: Quenching at low temperature safely neutralizes any remaining LDA and the reactive intermediates before warming, which could otherwise cause uncontrolled side reactions.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water (10 mL), and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-ketophosphonate.

3.3. Characterization

The final product should be characterized to confirm its structure and purity.

  • ¹H NMR: Look for the disappearance of the α-methylene singlet from the starting material and the appearance of a new methylene signal, typically a doublet due to coupling with phosphorus (²J(P,H) ≈ 22 Hz).

  • ³¹P NMR: Expect a single peak for the product, with a chemical shift characteristic of β-ketophosphonates.

  • ¹³C NMR: The appearance of a new ketone carbonyl signal (~190-200 ppm) and a methylene carbon signal coupled to phosphorus.

  • IR Spectroscopy: A strong absorption band for the ketone C=O stretch (1680-1720 cm⁻¹) and the P=O stretch (~1250 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product.

Scope, Limitations, and Troubleshooting

The reaction is generally high-yielding and tolerates a wide range of functional groups on the acid chloride, including esters, ethers, halides, and nitro groups.

Substrate Scope (Illustrative Examples)

R in R-COClTypical YieldNotes
Phenyl>90%Aromatic acid chlorides react cleanly.
4-Methoxy-phenyl>90%Electron-donating groups are well-tolerated.
4-Nitro-phenyl>85%Electron-withdrawing groups are also compatible.
Cyclohexyl>85%Aliphatic acid chlorides are effective substrates.
tert-Butyl60-75%Sterically hindered acid chlorides may react slower and give lower yields.[9]

Troubleshooting Guide

ObservationPotential CauseRecommended Solution
Low or no product formationInactive base (LDA degraded by moisture/air); Insufficiently dried glassware/solvent.Use a freshly opened or titrated bottle of LDA. Ensure all glassware is rigorously flame-dried and solvent is anhydrous.
Multiple spots on TLCReaction warmed prematurely; Acid chloride added too quickly.Maintain -78 °C throughout the addition and reaction period. Add the acid chloride solution slowly.
Recovery of starting materialIncomplete deprotonation.Use a slight excess of freshly titrated LDA (1.05-1.1 eq). Ensure the phosphonate is pure.

Application: Gateway to the Horner-Wadsworth-Emmons Reaction

The primary utility of the synthesized β-ketophosphonates is as reagents in the Horner-Wadsworth-Emmons (HWE) reaction to generate α,β-unsaturated ketones.[1] The HWE reaction offers significant advantages over the classic Wittig reaction, including the use of more nucleophilic carbanions and the simple removal of the water-soluble phosphate byproduct. The reaction typically shows high selectivity for the formation of the thermodynamically more stable (E)-alkene.[10]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reagent1 β-Ketophosphonate plus1 + reagent2 Aldehyde (R'-CHO) product (E)-α,β-Unsaturated Ketone reagent2->product HWE Reaction base Base (e.g., NaH, DBU)

Caption: Application of β-ketophosphonates in the HWE reaction.

References

  • Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. [Link]

  • McGarvey, G. J., & Williams, J. M. (1985). A New Horner−Wadsworth−Emmons Type Coupling Reaction between Nonstabilized β-Hydroxy Phosphonates and Aldehydes or Ketones. Journal of the American Chemical Society, 107(5), 1435–1437. [Link]

  • Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Rapp, C., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9. [Link]

  • El-Malah, A. A., & Nofal, Z. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-206. [Link]

  • De Luca, L. (2020). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Molecules, 25(19), 4499. [Link]

  • Aksenov, N. A., et al. (2021). Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journal of Organic Chemistry, 17, 1568–1577. [Link]

  • Pintilie, L., et al. (2021). β-Ketophosphonates with Pentalenofuran Scaffolds Linked to the Ketone Group for the Synthesis of Prostaglandin Analogs. International Journal of Molecular Sciences, 22(13), 6787. [Link]

  • Tănase, C. I., et al. (2021). New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone. Prostaglandins, Leukotrienes and Essential Fatty Acids, 173, 102325. [Link]

  • Tănase, C. I., et al. (2020). New β-ketophosphonates for the Synthesis of Prostaglandin Analogues. 1. Phosphonates with a Bicyclo. Molbank, 2020(4), M1170. [Link]

  • Aksenov, N. A., et al. (2021). Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journal of Organic Chemistry, 17, 1568-1577. [Link]

  • Ghorpade, S., et al. (2012). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Organic letters, 14(12), 3052-3055. [Link]

  • Tănase, C. I., et al. (2021). New β-ketophosphonates for the Synthesis of Prostaglandin Analogues. 1. Phosphonates with a bicyclo[3.3.0]octene Scaffold Spaced by a Methylene Group from the β-ketone. Prostaglandins, Leukotrienes and Essential Fatty Acids, 173, 102325. [Link]

  • Valente, C., et al. (2022). Organophosphorus Chemistry: Synthesis of New Phosphonic Acid Derivatives Bearing a Triazole Moiety. Chemistry Proceedings, 12(1), 22. [Link]

  • Gore, V. G., et al. (2001). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules, 6(11), 942-947. [Link]

  • Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(20), 3827-3831. [Link]

  • Sharipova, A. A., et al. (2023). ethyl]amide of (Diphenylphosphoryl)acetic Acid. Russian Journal of Organic Chemistry, 59(2), 274-281. [Link]

  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Hussain, M. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with S. ScienceOpen. [Link]

  • Reddy, C. R., et al. (2007). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Arkivoc, 2007(16), 158-166. [Link]

Sources

Method

Application Note: Process-Scale Z-Selective Olefination Using Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, the stereoselective construction of Z-α,β-unsaturated carbonyl compounds is a notoriously challenging transform...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, the stereoselective construction of Z-α,β-unsaturated carbonyl compounds is a notoriously challenging transformation. Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (CAS: 367508-01-8) is a specialized, bifunctional Horner-Wadsworth-Emmons (HWE) reagent designed to solve this problem. It simultaneously achieves two critical objectives:

  • High Z-Stereoselectivity: Utilizing the Ando modification to kinetically trap the Z-alkene.

  • Weinreb Amide Installation: Directly installing an N-methoxy-N-methylamide (Weinreb-Nahm amide) for subsequent, controlled C–C bond formation without over-addition [1].

This application note details the mechanistic causality, scale-up logic, and a self-validating protocol for deploying this reagent in multi-kilogram process chemistry.

Mechanistic Causality: The Ando Modification

Traditional HWE reactions utilize diethyl phosphonates, which overwhelmingly yield thermodynamically favored E-alkenes. To achieve Z-selectivity, the Still-Gennari modification employs bis(trifluoroethyl) phosphonates; however, this requires highly toxic 18-crown-6 and cryogenic temperatures (–78 °C), making it hostile to large-scale manufacturing.

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate circumvents these limitations through the Ando modification [2]. The causality of its Z-selectivity lies in the electron-withdrawing nature of the phenoxy groups attached to the phosphorus atom.

  • Electrophilic Acceleration: The phenoxy groups significantly increase the electrophilicity of the phosphorus atom.

  • Kinetic Trapping: Upon addition of the aldehyde, a cis-oxaphosphetane intermediate is formed. Because of the highly electrophilic phosphorus, the elimination of the diphenyl phosphate byproduct occurs faster than the intermediate can undergo bond rotation and equilibrate to the more stable trans-oxaphosphetane.

  • Result: The reaction is placed under strict kinetic control, directly yielding the Z-alkene at mild temperatures (0 °C to room temperature).

Mechanism Reagent Diphenyl Phosphonate (Ando Reagent) Base Base (e.g., DBU/NaI) Deprotonation Reagent->Base Enolate Phosphonate Carbanion Base->Enolate Aldehyde Aldehyde Addition (Kinetic Control) Enolate->Aldehyde Oxaphosphetane cis-Oxaphosphetane (Fast Elimination) Aldehyde->Oxaphosphetane Kinetic Addition Product Z-α,β-Unsaturated Weinreb Amide Oxaphosphetane->Product Accelerated by -OPh

Caption: Mechanistic pathway of Z-selective Ando HWE olefination under kinetic control.

Process Chemistry & Scale-Up Logic

Transitioning this reaction from the bench to the pilot plant requires replacing hazardous or operationally difficult reagents with scale-friendly alternatives.

Base Selection: DBU/NaI vs. NaH

Bench-scale Ando reactions frequently use Sodium Hydride (NaH) or Triton B. On a process scale, NaH is highly problematic due to the stoichiometric generation of highly flammable hydrogen gas and the handling of mineral oil dispersions. Process Solution: We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) combined with Sodium Iodide (NaI) . DBU is a non-pyrophoric, easily dosed liquid. While DBU alone is often too weak to fully deprotonate the phosphonate, NaI acts as a Lewis acid coordinator. The sodium cation coordinates the phosphonate oxygen and the incoming aldehyde, stabilizing the transition state and driving the deprotonation forward without gas evolution [3].

Solvent Selection: 2-MeTHF vs. THF

While Tetrahydrofuran (THF) is standard, 2-Methyltetrahydrofuran (2-MeTHF) is vastly superior for scale-up. It is derived from renewable resources (green chemistry) and, critically, has low water miscibility. This allows the organic phase to separate cleanly during the aqueous quench, bypassing the need to strip THF prior to extraction.

Quantitative Selectivity Data

The table below summarizes the causality between reagent structure, process conditions, and resulting stereoselectivity.

Table 1: Effect of Phosphonate Substituents and Conditions on Z:E Selectivity

Reagent TypePhosphonate EsterBase / SolventTemp (°C)Z:E RatioScale-up Suitability
Standard HWEDiethylNaH / THF0 to RT< 5:95High (E-selective)
Still-GennariBis(trifluoroethyl)KHMDS / 18-C-6-78> 90:10Low (Cryogenic, Toxic)
Ando Reagent Diphenyl Triton B / THF -20 to 0 > 95:5 Moderate
Ando Reagent Diphenyl DBU, NaI / 2-MeTHF 0 to RT > 92:8 High (Optimal)

Standard Operating Procedure: 1-kg Scale Synthesis

This protocol describes the synthesis of a generic Z-α,β-unsaturated Weinreb amide from an aliphatic or aromatic aldehyde. It is designed as a self-validating system , utilizing In-Process Controls (IPCs) to ensure causality between steps.

Workflow Step1 1. Reactor Charging 2-MeTHF & Reagent Step2 2. Base Addition DBU/NaI (0 °C) Step1->Step2 Step3 3. Aldehyde Dosing Exothermic Control Step2->Step3 Step4 4. Reaction Aging IPC: HPLC < 1% Aldehyde Step3->Step4 Step5 5. Aqueous Quench NH4Cl (aq) Step4->Step5 Step6 6. Phase Separation Organic Layer Extraction Step5->Step6 Step7 7. Crystallization Avoid Chromatography Step6->Step7

Caption: Scalable downstream processing and workflow for Z-Weinreb amides.

Step 1: System Preparation
  • Purge a 20 L jacketed glass reactor with N₂ for 15 minutes.

  • Charge the reactor with anhydrous 2-MeTHF (10 L, 10 vol) and Sodium Iodide (1.1 eq). Agitate at 200 rpm until dissolved.

  • Charge Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (1.05 eq, ~1.1 kg).

  • Cool the reactor jacket to 0 °C.

Step 2: Carbanion Generation
  • Using an addition funnel, dose DBU (1.1 eq) over 30 minutes.

  • Causality Check: The solution will transition from colorless to a pale yellow/orange, indicating the successful generation of the phosphonate carbanion.

  • Age the mixture at 0 °C for 30 minutes.

Step 3: Aldehyde Coupling
  • Dissolve the target aldehyde (1.0 eq, ~1.0 kg depending on MW) in 2-MeTHF (2 L, 2 vol).

  • Dose the aldehyde solution into the reactor over 1 hour, maintaining the internal temperature below 5 °C (the reaction is moderately exothermic).

  • Once addition is complete, warm the reactor to 20 °C (room temperature) and agitate for 2 hours.

Step 4: In-Process Control (IPC) & Quench
  • Self-Validation (IPC): Pull a 1 mL sample, quench with saturated NH₄Cl, extract with EtOAc, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when unreacted aldehyde is < 1.0% AUC.

    • If > 1.0%, age for an additional 2 hours and re-test.

  • Once validated, cool the reactor to 10 °C.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl (5 L, 5 vol).

Step 5: Phase Separation & Isolation
  • Stop agitation and allow phases to settle for 30 minutes. The 2-MeTHF will form a clean upper organic layer.

  • Drain the lower aqueous layer. Wash the organic layer with 1M NaOH (3 L) to remove the diphenyl phosphate byproduct, followed by brine (3 L).

  • Concentrate the organic layer under reduced pressure to ~3 volumes.

  • Chromatography-Free Purification: Add heptane (7 volumes) slowly at 40 °C, then cool the mixture to 0 °C at a rate of 10 °C/hour to induce crystallization of the Z-Weinreb amide.

  • Filter the slurry, wash with cold heptane, and dry under vacuum at 40 °C.

Downstream Applications

The isolated Z-α,β-unsaturated Weinreb amide serves as an elite electrophile. Because the stable tetrahedral intermediate formed during nucleophilic attack prevents spontaneous collapse, it avoids over-alkylation.

  • To Z-Enones: Treatment with Grignard reagents (R-MgX) or organolithiums (R-Li) at 0 °C yields Z-enones upon acidic workup.

  • To Z-Allylic Aldehydes: Reduction with DIBAL-H at –78 °C cleanly yields the corresponding Z-allylic aldehyde without over-reduction to the allylic alcohol.

References

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications The Journal of Organic Chemistry (ACS Publications)[Link] [3]

Application

The Expanding Role of Phosphonates in Medicinal Chemistry: A Guide to Application and Protocol

The strategic incorporation of the phosphonate moiety into molecular scaffolds has become a cornerstone of modern drug discovery. Valued for their unique physicochemical properties, phosphonates serve as versatile tools...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of the phosphonate moiety into molecular scaffolds has become a cornerstone of modern drug discovery. Valued for their unique physicochemical properties, phosphonates serve as versatile tools for medicinal chemists, enabling the design of potent and selective therapeutic agents. This guide provides an in-depth exploration of the application of phosphonates in drug development, complete with field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Phosphonate Advantage

Phosphonates, organophosphorus compounds featuring a direct carbon-to-phosphorus (C-P) bond, are primarily utilized as bioisosteres of phosphates and carboxylates.[1][2] The C-P bond is resistant to enzymatic and chemical hydrolysis, a significant advantage over the more labile phosphoester (P-O-C) bond found in naturally occurring phosphates.[3][4] This inherent stability imparts metabolic robustness to phosphonate-containing drugs. Furthermore, the tetrahedral geometry and dianionic nature of the phosphonate group at physiological pH allow it to mimic the transition states of various enzymatic reactions, leading to potent enzyme inhibition.[5][6]

This guide will delve into three major applications of phosphonates in medicinal chemistry: as enzyme inhibitors, in bone-targeting drug delivery, and as key components of prodrug strategies.

Section 1: Phosphonates as Masterful Enzyme Inhibitors

The ability of phosphonates to act as mimics of phosphate- and carboxylate-containing substrates has been extensively leveraged to design highly effective enzyme inhibitors.[7] This mimicry can be categorized into two primary mechanisms: transition-state analogy and non-hydrolyzable substrate isosterism.

Transition-State Analogs: Freezing the Catalytic Moment

Many enzymatic reactions, particularly those involving hydrolysis of peptide or ester bonds, proceed through a high-energy tetrahedral transition state.[5] The phosphonate group, with its stable tetrahedral geometry, can effectively mimic this transient state, binding to the enzyme's active site with high affinity and thereby inhibiting its catalytic activity.[5][8] This principle has been successfully applied to develop inhibitors for a range of enzymes, including proteases and peptidases.[5][9]

Protocol 1: Synthesis of a Phosphonate-Based Transition-State Analog Inhibitor

This protocol outlines the synthesis of a generic phosphonate peptide analog, a known inhibitor of metalloproteases like carboxypeptidase A, illustrating the general approach to creating these transition-state mimics.[10]

Materials:

  • Protected amino phosphonate (e.g., N-Cbz-L-aminobenzylphosphonic acid monomethyl ester)

  • Protected amino acid or peptide fragment with a free carboxyl group

  • Coupling agents (e.g., EDC, HOBt)

  • Organic solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., H2/Pd-C for Cbz group, LiOH or TMSBr for ester hydrolysis)

  • Purification supplies (silica gel for chromatography, HPLC system)

Procedure:

  • Coupling Reaction:

    • Dissolve the protected amino acid/peptide (1.0 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) and HOBt (1.2 eq) and stir for 15 minutes at 0 °C.

    • Add the protected amino phosphonate (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection:

    • Ester Hydrolysis: Dissolve the purified product in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Neutralize with a weak acid and extract the product.

    • Protecting Group Removal: If using a Cbz protecting group, dissolve the ester-hydrolyzed product in methanol and add 10% Pd-C. Hydrogenate at atmospheric pressure until the reaction is complete. Filter through Celite and concentrate the filtrate.

  • Final Purification:

    • Purify the final phosphonate inhibitor by preparative HPLC to obtain a high-purity product.

    • Characterize the final compound by ¹H NMR, ³¹P NMR, and mass spectrometry.

Acyclic Nucleoside Phosphonates (ANPs): Pillars of Antiviral Therapy

Acyclic nucleoside phosphonates are a prominent class of antiviral agents that act as non-hydrolyzable mimics of nucleoside monophosphates.[11][12] By bypassing the initial, often rate-limiting, viral or cellular kinase-mediated phosphorylation step required for the activation of traditional nucleoside analogs, ANPs can be more efficiently converted to their active diphosphorylated forms.[11] These active metabolites then compete with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by viral DNA polymerases or reverse transcriptases, leading to chain termination and inhibition of viral replication.[13][14]

Prominent examples of ANPs include:

  • Tenofovir: A cornerstone of HIV and Hepatitis B therapy.[7][14]

  • Adefovir: Used for the treatment of Hepatitis B.[13]

  • Cidofovir: Employed against cytomegalovirus (CMV) retinitis in AIDS patients.[13]

Table 1: Prominent Acyclic Nucleoside Phosphonate Antivirals and their Targets

DrugChemical ClassPrimary Viral Target(s)Mechanism of Action
Tenofovir Acyclic Nucleoside PhosphonateHIV-1, Hepatitis B Virus (HBV)Inhibition of reverse transcriptase and HBV polymerase[7][14]
Adefovir Acyclic Nucleoside PhosphonateHepatitis B Virus (HBV)Inhibition of HBV polymerase[13]
Cidofovir Acyclic Nucleoside PhosphonateCytomegalovirus (CMV)Inhibition of viral DNA polymerase[13]

Section 2: Bisphosphonates: Targeting the Bone with Precision

Bisphosphonates are a class of drugs characterized by a P-C-P backbone, which gives them a very high affinity for the hydroxyapatite mineral component of bone.[15][16] This bone-targeting ability is the foundation of their therapeutic use in a variety of bone-related diseases.[17][18]

Mechanism of Action in Bone Diseases

Bisphosphonates are potent inhibitors of osteoclast-mediated bone resorption.[15][19] After accumulating in the bone matrix, they are taken up by osteoclasts during the resorption process.[19] Inside the osteoclasts, nitrogen-containing bisphosphonates, such as alendronate and risedronate, inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[20] This inhibition disrupts the prenylation of small GTPases, which is essential for the normal function and survival of osteoclasts, ultimately leading to their apoptosis.[15] This reduction in osteoclast activity helps to restore the balance between bone resorption and formation, making bisphosphonates a first-line treatment for osteoporosis, Paget's disease of bone, and bone metastases.[15][18]

Diagram 1: Mechanism of Action of Nitrogen-Containing Bisphosphonates

G cluster_0 Bone Matrix cluster_1 Osteoclast Bisphosphonate Bisphosphonate Hydroxyapatite Hydroxyapatite Bisphosphonate->Hydroxyapatite Binds to Internalization Internalization Hydroxyapatite->Internalization Internalized during bone resorption FPPS Farnesyl Pyrophosphate Synthase (FPPS) Internalization->FPPS Inhibits Mevalonate_Pathway Mevalonate Pathway Mevalonate_Pathway->FPPS GTPase_Prenylation GTPase Prenylation FPPS->GTPase_Prenylation FPPS->GTPase_Prenylation Osteoclast_Function Osteoclast Function & Survival GTPase_Prenylation->Osteoclast_Function GTPase_Prenylation->Osteoclast_Function Apoptosis Apoptosis Osteoclast_Function->Apoptosis Leads to

Caption: Inhibition of FPPS by bisphosphonates disrupts osteoclast function, leading to apoptosis.

Bisphosphonate Conjugates for Targeted Drug Delivery

The exceptional bone-homing property of bisphosphonates has been ingeniously exploited to deliver other therapeutic agents specifically to the bone.[16][21] By conjugating a drug to a bisphosphonate molecule, often through a linker that is stable in circulation but cleavable at the target site, the drug can be concentrated in the skeletal tissue, thereby enhancing its efficacy and reducing systemic side effects.[6][17] This strategy has shown promise for the delivery of anti-cancer drugs, anti-inflammatory agents, and antibiotics to the bone.[16][18]

Protocol 2: In Vitro Evaluation of Bone-Targeting Bisphosphonate Conjugates

This protocol describes an in vitro assay to assess the binding affinity of a bisphosphonate-drug conjugate to hydroxyapatite (HA), the primary mineral component of bone.[18][22]

Materials:

  • Hydroxyapatite (HA) powder or beads

  • Bisphosphonate-drug conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification of the conjugate

Procedure:

  • Preparation of HA Slurry:

    • Weigh a specific amount of HA powder (e.g., 10 mg) into a microcentrifuge tube.

    • Add a defined volume of PBS (e.g., 1 mL) to create an HA slurry.

  • Binding Assay:

    • Prepare a stock solution of the bisphosphonate-drug conjugate in PBS at a known concentration.

    • Add a specific volume of the conjugate solution to the HA slurry.

    • Incubate the mixture at 37 °C with gentle shaking for a predetermined time (e.g., 1, 4, 8, 24 hours) to allow for binding.

  • Separation and Quantification:

    • After incubation, centrifuge the tubes to pellet the HA.

    • Carefully collect the supernatant, which contains the unbound conjugate.

    • Quantify the concentration of the conjugate in the supernatant using a validated analytical method (e.g., HPLC with UV detection).

  • Calculation of Binding Affinity:

    • Calculate the amount of bound conjugate by subtracting the amount of unbound conjugate in the supernatant from the initial amount added.

    • The percentage of bound conjugate can be calculated as: % Bound = [(Initial Amount - Unbound Amount) / Initial Amount] * 100

  • Data Analysis:

    • Perform the experiment with varying concentrations of the conjugate to determine the binding capacity of the HA.

    • A non-bisphosphonate-containing control drug should be included to demonstrate the specificity of the binding.

Section 3: Phosphonate Prodrugs: Unmasking Therapeutic Potential

Despite their therapeutic benefits, the dianionic nature of phosphonates at physiological pH often leads to poor cell membrane permeability and low oral bioavailability.[11][23] To overcome this limitation, prodrug strategies are widely employed. These strategies involve masking the negatively charged phosphonate group with lipophilic moieties that can be cleaved in vivo by enzymes to release the active parent drug.[23]

Common Prodrug Moieties

Several prodrug motifs have been successfully developed for phosphonates, including:

  • Acyloxyalkyl Esters: Pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters are commonly used.[12][23] These are cleaved by carboxyesterases to release the active phosphonate. Tenofovir disoproxil is a well-known example of a bis(POC) prodrug.[13]

  • Amidates: Phosphonamidates, where one of the hydroxyl groups of the phosphonate is replaced by an amino group, have also been explored as prodrugs.

  • Lipid Conjugates: Attaching lipid moieties can enhance the absorption and cellular uptake of phosphonate drugs.[23]

Diagram 2: General Prodrug Strategy for Phosphonates

G Phosphonate_Prodrug Phosphonate Prodrug (Lipophilic, Neutral) Cell_Membrane Cell Membrane Phosphonate_Prodrug->Cell_Membrane Passive Diffusion Enzymatic_Cleavage Enzymatic Cleavage (e.g., Esterases) Phosphonate_Prodrug->Enzymatic_Cleavage Inside the cell Intracellular_Space Intracellular Space Active_Phosphonate_Drug Active Phosphonate Drug (Anionic) Enzymatic_Cleavage->Active_Phosphonate_Drug Therapeutic_Target Therapeutic Target Active_Phosphonate_Drug->Therapeutic_Target Inhibition

Caption: Lipophilic prodrugs cross the cell membrane and are intracellularly cleaved to the active drug.

Protocol 3: Synthesis of a Phosphonate Prodrug - Tenofovir Disoproxil Fumarate

This protocol provides a general outline for the synthesis of Tenofovir Disoproxil Fumarate, a widely used prodrug of the antiviral agent Tenofovir.[5][15]

Materials:

  • Tenofovir (PMPA)

  • Chloromethyl isopropyl carbonate (CMIC)

  • Triethylamine (TEA) or another suitable base

  • N-methyl-2-pyrrolidone (NMP) or another aprotic polar solvent

  • Fumaric acid

  • Isopropyl alcohol (IPA) or another suitable solvent for crystallization

  • Organic solvents for extraction (e.g., dichloromethane)

Procedure:

  • Esterification:

    • Suspend Tenofovir (1.0 eq) in NMP.

    • Add triethylamine (2.2 eq) and stir until a clear solution is obtained.

    • Slowly add chloromethyl isopropyl carbonate (2.5 eq) to the reaction mixture at a controlled temperature (e.g., 50-60 °C).

    • Maintain the reaction at this temperature for several hours, monitoring its progress by HPLC.

  • Work-up and Isolation of Tenofovir Disoproxil (Free Base):

    • Once the reaction is complete, cool the mixture and dilute it with water.

    • Extract the product into an organic solvent like dichloromethane.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude Tenofovir Disoproxil free base.

  • Salt Formation and Crystallization:

    • Dissolve the crude Tenofovir Disoproxil in isopropyl alcohol.

    • Add a solution of fumaric acid (1.0 eq) in isopropyl alcohol to the mixture.

    • Heat the mixture to dissolve all solids, then cool it slowly to induce crystallization.

    • Filter the crystalline product, wash it with cold isopropyl alcohol, and dry it under vacuum.

  • Characterization:

    • Confirm the identity and purity of the final Tenofovir Disoproxil Fumarate product using ¹H NMR, ¹³C NMR, ³¹P NMR, mass spectrometry, and HPLC.

Section 4: Analytical Considerations for Phosphonate Compounds

The analysis of phosphonate compounds can be challenging due to their high polarity and, in some cases, lack of a strong UV chromophore. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the purity assessment and quantification of phosphonates.[16]

Table 2: Comparison of HPLC Methods for Phosphonate Analysis

MethodPrincipleAdvantagesDisadvantages
Ion-Pair Reversed-Phase HPLC (IP-RPLC) An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged phosphonate, enhancing retention on a non-polar stationary phase.[9]Robust and versatile for a wide range of phosphonates.[16]Can be incompatible with mass spectrometry; ion-pairing reagents can be difficult to remove from the column.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of the polar phosphonate between a polar stationary phase and a mobile phase with a high organic solvent concentration.[16]Excellent for highly polar phosphonates; compatible with mass spectrometry.[16]Requires careful control of mobile phase water content; can have longer equilibration times.
HPLC with Pre-column Derivatization Covalent modification of the phosphonate to introduce a chromophore or fluorophore.[16]Enables sensitive detection (UV or fluorescence) for phosphonates lacking a native chromophore.[16]Derivatization reaction adds complexity and potential for side reactions.[16]
Protocol 4: General Protocol for Ion-Pair Reversed-Phase HPLC Analysis of a Phosphonate Drug

This protocol provides a starting point for the analysis of an anionic phosphonate drug using IP-RPLC with UV detection.

Materials:

  • Phosphonate drug substance or formulation

  • HPLC-grade water, acetonitrile, and methanol

  • Ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate - TBAHS)

  • Buffer salts (e.g., potassium phosphate monobasic)

  • Acid for pH adjustment (e.g., phosphoric acid)

  • C18 HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer solution (e.g., 20 mM potassium phosphate) and add the ion-pairing reagent (e.g., 5 mM TBAHS).

    • Adjust the pH of the aqueous phase to a suitable value (e.g., pH 6.5) with phosphoric acid.

    • Filter the aqueous mobile phase through a 0.45 µm filter.

    • The mobile phase will typically be a mixture of this aqueous phase and an organic modifier like acetonitrile or methanol.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the phosphonate reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution.

    • Prepare the sample by dissolving the drug product in the mobile phase to achieve a similar concentration as the working standards. Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Isocratic or gradient elution with a mixture of the prepared aqueous phase and acetonitrile. A typical starting point could be 80:20 (Aqueous:Acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: As appropriate for the analyte (or its derivative if applicable).

    • Injection Volume: 10-20 µL

  • Analysis and Data Processing:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the phosphonate in the sample by comparing its peak area to the calibration curve. Assess purity by examining the presence of any impurity peaks.

Conclusion

Phosphonates continue to be a rich source of innovation in medicinal chemistry. Their unique combination of stability, geometry, and charge has enabled the development of life-saving antiviral drugs, bone-targeting therapies, and a host of other enzyme inhibitors. As our understanding of disease pathways deepens and synthetic methodologies advance, the strategic application of the phosphonate scaffold is poised to deliver the next generation of targeted and effective medicines. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of phosphonate chemistry in their drug discovery endeavors.

References

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  • Holý, A., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 849883. Available at: [Link]

  • Wikipedia. (n.d.). Phosphonate. In Wikipedia. Retrieved from: [Link]

  • Wikipedia. (n.d.). Bisphosphonate. In Wikipedia. Retrieved from: [Link]

  • Miller, P. D. (2011). Bisphosphonate conjugation for bone specific drug targeting. Bioconjugate Chemistry, 22(6), 1031-1045. Available at: [Link]

  • De Clercq, E. (2001). Novel phosphonate nucleosides as antiviral agents. Reviews in Medical Virology, 11(6), 381-395. Available at: [Link]

  • Ebetino, F. H., et al. (2016). Bisphosphonates for delivering drugs to bone. Bone, 85, 12-21. Available at: [Link]

  • Roelofs, A. J., et al. (2010). Bisphosphonate-modified biomaterials for drug delivery and bone tissue engineering. Advanced Drug Delivery Reviews, 62(4-5), 504-516. Available at: [Link]

  • Russell, R. G. G. (2011). Basic research and clinical applications of bisphosphonates in bone disease: what have we learned over the last 40 years?. Bone, 49(1), 2-19. Available at: [Link]

  • Ji, X., et al. (2013). [Application of phosphates and phosphonates prodrugs in drug research and development]. Yao Xue Xue Bao, 48(5), 621-634. Available at: [Link]

  • Hecker, S. J., & Erion, M. D. (2008). Phosphonate prodrugs: an overview and recent advances. Journal of Medicinal Chemistry, 51(8), 2328-2345. Available at: [Link]

  • Holý, A., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 849883. Available at: [Link]

  • Park, J., et al. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry, 9, 658730. Available at: [Link]

  • Kafarski, P., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 683930. Available at: [Link]

  • Bartlett, P. A., & Marlowe, C. K. (1987). Transition State Analogy of Phosphonic Acid Peptide Inhibitors of Pepsin. Biochemistry, 26(26), 8553-8561. Available at: [Link]

  • Nair, V., & Ok, D. (1995). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry, 60(22), 7127-7132. Available at: [Link]

  • Sambrook, P. N. (2000). Bisphosphonates - clinical applications in osteoporosis. Australian Prescriber, 23(3), 56-59. Available at: [Link]

  • Meester, W. J. N., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(16), 8035-8088. Available at: [Link]

  • Downey, A. M., & Cairo, C. W. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm, 5(11), 1619-1633. Available at: [Link]

  • Jain, S., & Pathak, K. (2014). Bisphosphonates: therapeutics potential and recent advances in drug delivery. Expert Opinion on Drug Delivery, 11(1), 77-93. Available at: [Link]

  • Hanson, J. E., & Bartlett, P. A. (1989). Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors. Biochemistry, 28(15), 6294-6305. Available at: [Link]

  • Fleisch, H. (1991). Bisphosphonates: Mechanisms of Action. Endocrine Reviews, 12(2), 147-163. Available at: [Link]

  • Mehellou, Y., et al. (2018). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Antiviral Chemistry and Chemotherapy, 26, 2040206618766526. Available at: [Link]

  • Gnant, M., & Clézardin, P. (2012). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Supportive Care in Cancer, 20(4), 679-688. Available at: [Link]

  • Kafarski, P., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 683930. Available at: [Link]

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  • Wagner, C. R., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(16), 8035-8088. Available at: [Link]

  • Balzarini, J., & De Clercq, E. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature Reviews Drug Discovery, 4(11), 928-940. Available at: [Link]

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Method

The Strategic Application of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate in the Synthesis of Bioactive Molecules: A Technical Guide

This guide provides an in-depth exploration of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, a sophisticated Horner-Wadsworth-Emmons (HWE) reagent. We will delve into its synthesis, mechanism of action, and it...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, a sophisticated Horner-Wadsworth-Emmons (HWE) reagent. We will delve into its synthesis, mechanism of action, and its pivotal role in the stereoselective construction of α,β-unsaturated Weinreb amides, which are versatile intermediates in the synthesis of a wide array of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Unique Advantage of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

In the vast toolkit of synthetic organic chemistry, the Horner-Wadsworth-Emmons (HWE) reaction stands as a robust and reliable method for the formation of carbon-carbon double bonds.[1] A key challenge and area of innovation within this field is the control of stereoselectivity, directing the reaction to favor the formation of either the (E)- or (Z)-alkene. While standard HWE reagents like triethyl phosphonoacetate typically yield the thermodynamically favored (E)-isomer, specialized reagents have been developed to access the less stable (Z)-isomer with high fidelity.[2]

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, an Ando-type reagent, has emerged as a powerful tool for the (Z)-selective synthesis of α,β-unsaturated N-methoxy-N-methylamides (Weinreb amides).[3] The unique electronic properties of the diphenyl phosphonate moiety are crucial for steering the reaction pathway towards the kinetic (Z)-product.

The resulting α,β-unsaturated Weinreb amides are exceptionally valuable synthetic intermediates. The Weinreb amide functionality is stable to a variety of reaction conditions and can be readily converted to aldehydes, ketones, or other functional groups, providing a gateway to a diverse range of complex molecular architectures found in many biologically active compounds.[4]

Synthesis of the Reagent: A Practical Approach

The synthesis of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate is most commonly achieved through the Michaelis-Arbuzov reaction.[5] This well-established method involves the reaction of a triaryl phosphite with an alkyl halide.

Reaction Principle: The Michaelis-Arbuzov Reaction

The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom of triphenyl phosphite on the electrophilic carbon of 2-chloro-N-methoxy-N-methylacetamide. This forms a quasi-phosphonium salt intermediate which then undergoes a dealkylation step, typically through attack by the displaced halide ion on one of the phenyl groups, to yield the final phosphonate product. Given the stability of the phenoxide leaving group, this reaction often requires thermal promotion.[6]

Michaelis_Arbuzov TPP Triphenyl Phosphite Intermediate Quasi-phosphonium Salt Intermediate TPP->Intermediate SN2 Attack Halide 2-Chloro-N-methoxy- N-methylacetamide Halide->Intermediate Product Diphenyl (N-Methoxy-N-methylcarbamoyl- methyl)phosphonate Intermediate->Product Dealkylation Byproduct Chlorobenzene Intermediate->Byproduct

Caption: The Michaelis-Arbuzov reaction for the synthesis of the target phosphonate.

Detailed Synthetic Protocol

Materials:

  • Triphenyl phosphite

  • 2-Chloro-N-methoxy-N-methylacetamide

  • Toluene (anhydrous)

  • Sodium iodide (catalytic amount, optional)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triphenyl phosphite (1.0 eq) and 2-chloro-N-methoxy-N-methylacetamide (1.05 eq).

  • Add anhydrous toluene to the flask to create a solution of approximately 1 M concentration with respect to the phosphite.

  • (Optional) Add a catalytic amount of sodium iodide to facilitate the reaction.

  • Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or 31P NMR spectroscopy.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate.

Application in the (Z)-Selective Horner-Wadsworth-Emmons Reaction

The primary application of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate is in the (Z)-selective olefination of aldehydes to furnish α,β-unsaturated Weinreb amides.

Mechanism of (Z)-Selectivity

The (Z)-selectivity of the Ando-type reagents is attributed to the steric and electronic effects of the aryloxy groups on the phosphorus atom. The reaction proceeds through the formation of a phosphonate carbanion upon treatment with a strong base. This carbanion then adds to the aldehyde to form a tetrahedral intermediate, which subsequently collapses to form an oxaphosphetane. The stereochemistry of the final alkene is determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates. The bulky diphenyl phosphonate favors a transition state that leads to the (Z)-alkene.[2]

HWE_Mechanism Phosphonate Diphenyl (N-Methoxy-N-methylcarbamoyl- methyl)phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion - H+ Base Base (e.g., NaH) Base->Carbanion Intermediate Tetrahedral Intermediate Carbanion->Intermediate Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Z_Alkene (Z)-α,β-Unsaturated Weinreb Amide Oxaphosphetane->Z_Alkene Phosphate Diphenyl Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Mechanism of the (Z)-selective Horner-Wadsworth-Emmons reaction.

Detailed Protocol for a (Z)-Selective HWE Reaction

Materials:

  • Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

  • Aldehyde (e.g., p-tolualdehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (1.5 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carefully add sodium hydride (1.6 eq) portion-wise to the cooled solution.

  • Stir the mixture at -78 °C for 30 minutes to allow for the formation of the phosphonate carbanion.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the (Z)-α,β-unsaturated Weinreb amide.

AldehydeBaseSolventTemperature (°C)(Z):(E) RatioYield (%)Reference
BenzaldehydeNaHTHF-78up to 94:6Good[7]
3-PhenylpropionaldehydeNaHTHF-7887:13Good[7]
p-TolualdehydeNaHTHF-783.67:183
Application in Bioactive Molecule Synthesis

The α,β-unsaturated Weinreb amide products are versatile precursors for a variety of bioactive molecules. For instance, they can be readily converted to α,β-unsaturated ketones, which are common motifs in natural products with a range of biological activities, including antimicrobial and anticancer properties.

Bioactive_Synthesis Z_Amide (Z)-α,β-Unsaturated Weinreb Amide Ketone (Z)-α,β-Unsaturated Ketone Z_Amide->Ketone Grignard R-MgBr Grignard->Ketone Bioactive Bioactive Molecules (e.g., Natural Products) Ketone->Bioactive Further Transformations

Caption: Synthetic utility of the (Z)-α,β-unsaturated Weinreb amide product.

While a specific, named drug synthesized using this exact diphenyl phosphonate is not readily found in the literature, the utility of the resulting α,β-unsaturated Weinreb amides in the synthesis of complex natural products is well-documented. For example, similar methodologies have been employed in the synthesis of polyketide natural products.[1]

Safety and Handling

Organophosphorus compounds, including phosphonates, should be handled with care in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Refer to the Material Safety Data Sheet (MSDS) for the specific reagent for comprehensive safety information.[9]

Conclusion

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate is a highly effective reagent for the (Z)-selective synthesis of α,β-unsaturated Weinreb amides via the Horner-Wadsworth-Emmons reaction. Its utility lies in providing access to the less thermodynamically stable (Z)-isomer with good to excellent selectivity. The resulting products are versatile intermediates for the synthesis of a wide range of complex and biologically active molecules. The protocols outlined in this guide, based on established literature precedents, provide a solid foundation for researchers to employ this valuable reagent in their synthetic endeavors.

References

  • Ando, K. (2001). Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner−Emmons Reagents, Ethyl (Diarylphosphono)
  • TCI. (2024, April 15).
  • A Researcher's Guide to E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction. (2025). Benchchem.
  • Ando, K. (2000). Z-Selective Horner—Wadsworth—Emmons Reaction. Journal of Synthetic Organic Chemistry, Japan, 58(9), 869-876.
  • Beemelmanns, C., Roman, D., & Sauer, M. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2713-2739.
  • Horner–Wadsworth–Emmons reaction. (2024, February 27). In Wikipedia.
  • FMC Corporation. (2019, March 11).
  • TCI. (2010, March). Horner-Wadsworth-Emmons Reagents for E and Z-Selective Synthesis. TCI Mail, 140.
  • Excess sodium ions improve Z selectivity in Horner-Wadsworth-Emmons olefinations with the Ando phosphon
  • MedchemExpress.com. (2025, December 2).
  • Michaelis–Arbuzov reaction. (2025, June 4). J&K Scientific LLC.
  • A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphon
  • Synthesis of phosphonates: a modified arbuzov procedure. (n.d.). RSC Publishing.
  • New synthesis and reactions of phosphonates. (2012, July). Iowa Research Online.
  • Biosynthesis of Phosphonic and Phosphinic Acid N
  • Michaelis–Arbuzov reaction. (2024, March 12). In Wikipedia.
  • TOKYO CHEMICAL INDUSTRY CO., LTD. (2025, November 7). SAFETY DATA SHEET Diethyl (N-Methoxy-N-methylcarbamoylmethyl)
  • Synthesis of Bioactive compounds. (n.d.).
  • Arbuzov Reaction. (n.d.). Organic Chemistry Portal.
  • Cayman Chemical. (2024, November 8).
  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (n.d.). PMC.
  • Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. (n.d.). PMC.
  • New synthesis and reactions of phosphon
  • Synthesis and Biological Activity of Novel Diphenyl N- Substituted Carbamimidoylphosphoramidate Derivatives. (2012, October).
  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of N
  • Dimate 4E Safety D
  • Encoded synthesis and evolution of alkyl-phosphonate nucleic acids: a synthetic genetic polymer with an uncharged backbone chemistry. (2019, October 22). PMC.
  • Advances in the Synthesis and Analysis of Biologically Active Phosphometabolites. (n.d.). PMC.
  • Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. (n.d.).

Sources

Application

Application Note: One-Pot Synthesis of (Z)-Enones from Aldehydes via Ando-Type Horner-Wadsworth-Emmons Olefination and in situ Grignard Addition

Introduction & Mechanistic Rationale The stereoselective synthesis of (Z)-α,β-unsaturated ketones (enones) is a critical transformation in the total synthesis of complex natural products and active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The stereoselective synthesis of (Z)-α,β-unsaturated ketones (enones) is a critical transformation in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Traditional methods often favor the thermodynamically more stable (E)-isomer or require lengthy, multi-step sequences to achieve the (Z)-geometry.

This application note details a highly efficient, sequential one-pot protocol utilizing Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (CAS: 367508-01-8)[]. This bifunctional reagent bridges two powerful synthetic methodologies: the Ando-type Horner-Wadsworth-Emmons (HWE) olefination and Weinreb ketone synthesis.

Causality of (Z)-Selectivity: Standard HWE reagents (e.g., diethyl esters) typically yield (E)-olefins due to thermodynamic control[2]. However, the substitution of ethyl groups with electron-withdrawing phenyl groups in the Ando reagent fundamentally alters the reaction pathway[2]. The electron-deficient diphenyl phosphonate moiety accelerates the decomposition of the kinetically favored cis-oxaphosphetane intermediate. Because this elimination occurs faster than the equilibration to the trans-oxaphosphetane, the reaction is strictly kinetically controlled, resulting in excellent (Z)-selectivity.

Causality of the Weinreb Amide: The N-methoxy-N-methylamide (Weinreb-Nahm amide) functionality acts as a programmable electrophile. Upon addition of an organometallic reagent (such as a Grignard reagent), the methoxy oxygen and the carbonyl oxygen chelate the magnesium ion, forming a highly stable 5-membered tetrahedral intermediate[3]. This chelation prevents premature collapse of the intermediate, effectively halting over-addition (which would yield a tertiary alcohol) until the reaction is quenched with aqueous acid[4].

Reaction Workflow

Workflow A Aldehyde (R1-CHO) C (Z)-Weinreb Amide Intermediate A->C HWE Olefination (-78°C) B Ando Reagent + Base B->C E Chelated Tetrahedral Intermediate C->E Nucleophilic Addition (0°C to RT) D Grignard Reagent (R2-MgX) D->E F (Z)-Enone Product E->F Aqueous Acidic Workup (- Mg salts)

Figure 1: Sequential one-pot workflow for synthesizing (Z)-enones from aldehydes.

Experimental Design & Causality of Variables

To guarantee reproducibility and high stereofidelity, several parameters must be tightly controlled:

  • Base Selection: Potassium hexamethyldisilazide (KHMDS) or Sodium hydride (NaH) are the preferred bases. KHMDS provides a homogeneous solution and rapid, quantitative deprotonation of the phosphonate at -78 °C, minimizing side reactions.

  • Temperature Control: The HWE step must be initiated at -78 °C. Higher temperatures allow the cis-oxaphosphetane to equilibrate to the trans-isomer, eroding (Z)-selectivity[4]. Conversely, the subsequent Grignard addition requires warming to 0 °C or room temperature to overcome the activation energy required for nucleophilic attack on the Weinreb amide.

  • Solvent Effects: Anhydrous Tetrahydrofuran (THF) is mandatory. THF acts as a strongly coordinating solvent that stabilizes the magnesium-chelated tetrahedral intermediate, preventing undesired collapse prior to the acidic quench[3].

Mechanism A Phosphonate Carbanion + Aldehyde B cis-Oxaphosphetane (Kinetic Intermediate) A->B Fast addition (Low Temp) C trans-Oxaphosphetane (Thermodynamic Intermediate) A->C Slow addition D (Z)-Weinreb Amide (Major Product) B->D Rapid decomposition due to electron-withdrawing PhO groups E (E)-Weinreb Amide (Minor Product) C->E Slower decomposition

Figure 2: Kinetic control in Ando-type HWE olefination leading to high (Z)-selectivity.

Step-by-Step Protocol: Self-Validating System

Note: All glassware must be flame-dried and maintained under an inert argon or nitrogen atmosphere.

Phase 1: Phosphonate Carbanion Generation

  • Charge a round-bottom flask with Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (1.1 equiv) and anhydrous THF to achieve a 0.2 M concentration.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add KHMDS (1.15 equiv, 1.0 M in THF) dropwise over 10 minutes.

  • Self-Validation Check: Stir for 30 minutes. The solution will typically transition to a pale yellow color, indicating the quantitative formation of the phosphonate carbanion.

Phase 2: HWE Olefination 5. Add the aldehyde (1.0 equiv) neat or as a solution in a minimal amount of THF dropwise to the carbanion solution at -78 °C. 6. Maintain the reaction at -78 °C for 2 hours. 7. Self-Validation Check: Quench a 50 µL aliquot in saturated NH₄Cl and analyze via TLC (UV active, KMnO₄ stain). Complete consumption of the aldehyde confirms successful olefination.

Phase 3: In Situ Nucleophilic Addition 8. Warm the reaction mixture to 0 °C using an ice-water bath. 9. Add the desired Grignard reagent (R-MgX, 2.5 equiv) dropwise. Causality: The excess is required to neutralize any remaining acidic species (e.g., residual phosphonate or base) and drive the addition to completion. 10. Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

Phase 4: Quenching and Isolation 11. Cool the mixture back to 0 °C and carefully quench with a 1.0 M HCl aqueous solution until the pH reaches 2-3. Causality: The acidic environment breaks the magnesium chelate, forcing the tetrahedral intermediate to collapse into the (Z)-enone. 12. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 13. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 14. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Quantitative Data: Substrate Scope & Selectivity

The following table summarizes expected yields and stereoselectivities based on established Ando-type HWE and Weinreb ketone synthesis parameters.

Aldehyde SubstrateGrignard Reagent (R-MgX)ProductIsolated Yield (%)(Z):(E) Ratio
BenzaldehydeMethylmagnesium bromide(Z)-4-Phenylbut-3-en-2-one82%> 95:5
HexanalPhenylmagnesium bromide(Z)-1-Phenylhept-2-en-1-one78%92:8
CinnamaldehydeEthylmagnesium bromide(1Z,3E)-1-Phenylhexa-1,3-dien-3-one75%90:10
p-MethoxybenzaldehydeIsopropylmagnesium chloride(Z)-4-(4-Methoxyphenyl)-2-methylbut-3-en-2-one80%94:6

Analytical Validation & Troubleshooting

  • NMR Verification: The (Z)-geometry can be unambiguously confirmed via ¹H NMR. The vicinal coupling constant (J) for the vinylic protons in a (Z)-enone typically ranges from 10–12 Hz , whereas the (E)-isomer exhibits a larger coupling constant of 15–16 Hz .

  • Troubleshooting (E)-Isomer Formation: If the (Z):(E) ratio degrades, ensure the HWE step is strictly maintained at -78 °C[4]. Premature warming before the cis-oxaphosphetane decomposes will lead to thermodynamic equilibration.

  • Troubleshooting Over-Addition: If tertiary alcohols are observed, it indicates premature collapse of the Weinreb amide intermediate. Ensure anhydrous THF is used and avoid using highly coordinating additives like HMPA or DMPU during the Grignard addition phase.

References

  • Nuzillard, J.-M.; Boumendjel, A.; Massiot, G. "Horner-Wadsworth-Emmons reagent for E-selective synthesis." Tetrahedron Letters, 1989, 30(29), 3779-3780. URL: [Link]

  • Momose, T. et al. "Z-selective synthetic applications." Tetrahedron Letters, 2008, 49(8), 1376-1379. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identifying side products in Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and troubleshooting strategies for reactions utilizing Diphenyl (N-Methoxy-N-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and troubleshooting strategies for reactions utilizing Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (CAS: 367508-01-8).

Unlike standard diethyl phosphonates which yield E-alkenes, this specific reagent is an Ando-type Horner-Wadsworth-Emmons (HWE) reagent engineered specifically for the Z-selective olefination of aldehydes to form Z-α,β-unsaturated Weinreb amides[1]. Understanding the kinetic control of this reaction is critical to preventing side products and stereochemical inversion.

Mechanistic Pathway & Stereocontrol

To troubleshoot this reaction, you must first understand the causality of its stereocontrol. The Z-selectivity is driven by the electron-withdrawing nature of the diphenyl ester groups. These groups accelerate the breakdown of the intermediate oxaphosphetane, making the initial addition step (which kinetically favors the cis-oxaphosphetane) rate-determining and strictly irreversible[2]. If reaction conditions allow this step to become reversible, thermodynamic equilibration occurs, leading to the E-isomer side product.

G R Diphenyl Phosphonate C Phosphonate Carbanion R->C Base (-H+) O_cis cis-Oxaphosphetane (Kinetic Intermediate) C->O_cis Aldehyde (Fast Addition) O_trans trans-Oxaphosphetane (Thermodynamic) C->O_trans Aldehyde (Slow Addition) O_cis->C Reversibility (Suppressed by design) Z Z-Weinreb Amide (Target Product) O_cis->Z Rapid Elimination (-OPh effect) E E-Weinreb Amide (Side Product) O_trans->E Elimination

Kinetic pathway of the Ando-type HWE reaction favoring Z-olefin via rapid oxaphosphetane elimination.

Troubleshooting FAQs: Identifying & Mitigating Side Products

Q1: My reaction yielded predominantly the E-isomer instead of the expected Z-isomer. What caused this loss of stereocontrol?

Analysis: Loss of Z-selectivity is almost always a counterion or temperature issue. Lithium bases (e.g., n-BuLi, LDA, LiHMDS) coordinate too strongly to the betaine intermediate, stabilizing it and allowing the reaction to equilibrate to the thermodynamically favored trans-oxaphosphetane, yielding the E-isomer[2]. Solution: Switch to a Sodium (Na⁺) or Potassium (K⁺) base. Furthermore, the addition of Sodium Iodide (NaI) provides excess sodium ions that tightly coordinate the intermediate, locking it in the kinetic pathway and dramatically boosting Z-selectivity[3].

Q2: LC-MS analysis shows unreacted aldehyde alongside phenol and monophenyl phosphonate byproducts. Is the reagent degrading?

Analysis: Yes. Diphenyl phosphonates are significantly more electrophilic at the phosphorus center than their diethyl counterparts. If you use a nucleophilic base (such as NaOMe, KOtBu, or even certain amines under prolonged heating), the base will attack the phosphorus atom, cleaving the P-OPh bond via transesterification or hydrolysis. Solution: Strictly utilize non-nucleophilic bases. Sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are the gold standards for Ando-type HWE reagents[4].

Q3: I am observing significant aldehyde self-condensation (aldol side products) and low conversion to the Weinreb amide.

Analysis: This occurs when the aldehyde is highly enolizable and the base is added in the presence of the aldehyde, or if the phosphonate carbanion is not fully pre-formed. Strong bases like NaH will preferentially deprotonate the alpha-carbon of your aldehyde if given the chance. Solution: You must decouple the deprotonation step from the addition step. Pre-form the phosphonate carbanion completely at -78 °C before introducing the aldehyde dropwise. Alternatively, use the milder DBU/NaI system, which is basic enough to deprotonate the phosphonate but minimizes aldehyde enolization[4].

Quantitative Reaction Profiling

The following table synthesizes expected outcomes based on variable reaction conditions to help you benchmark your experimental design:

Base SystemSolventTemp (°C)AdditiveTypical Z:E RatioPrimary Outcome / Side Product Profile
NaH THF-78 to rtNaI (1.2 eq)> 95:5 Optimal Z-selectivity; minimal side products.
DBU THF-78 to rtNaI (1.2 eq)90:10 High Z-selectivity; prevents aldol condensation in sensitive substrates.
LiHMDS THF-78None< 50:50 Poor stereocontrol; E-isomer becomes the major side product.
NaOMe MeOH0 to rtNoneN/A Complete reagent degradation; phenol byproducts formed.

Standard Operating Protocol: Z-Selective HWE Olefination

This protocol utilizes the DBU/NaI system, which provides a self-validating, highly reproducible pathway for sensitive substrates while avoiding reagent degradation[4].

Step 1: Reagent Preparation & System Purging

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon for 15 minutes.

  • Add Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (1.2 equivalents) and anhydrous Sodium Iodide (1.2 equivalents) to the flask.

  • Dissolve in anhydrous THF (0.1 M concentration relative to the aldehyde) and cool the system to -78 °C using a dry ice/acetone bath.

Step 2: Carbanion Generation (Self-Validation Step)

  • Add DBU (1.2 equivalents) dropwise over 5 minutes.

  • Validation Checkpoint: Stir for 30 minutes at -78 °C. The solution should transition to a distinct, clear yellow hue. This color change validates the quantitative formation of the phosphonate carbanion. If the solution remains colorless, check your DBU for moisture degradation.

Step 3: Aldehyde Addition

  • Dissolve the target aldehyde (1.0 equivalent) in a minimal volume of anhydrous THF.

  • Add the aldehyde solution dropwise down the side of the flask over 10 minutes to prevent localized temperature spikes.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly remove the cooling bath and allow it to warm to room temperature overnight.

Step 4: Quench and Isolation

  • Validation Checkpoint: TLC analysis (typically 30% EtOAc in Hexanes) should reveal the consumption of the aldehyde and the appearance of a strong UV-active spot (the α,β-unsaturated Weinreb amide).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography to separate the minor E-isomer side product from the target Z-isomer.

References

  • A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry Ando, K. - Journal of Organic Chemistry (1999) URL:[Link]

  • Excess sodium ions improve Z selectivity in Horner-Wadsworth-Emmons olefinations with the Ando phosphonate Pihko, P. M.; Salo, T. M. - Tetrahedron Letters (2003) URL:[Link]

  • Aminooxylation Horner–Wadsworth–Emmons Sequence for the Synthesis of Enantioenriched γ-Functionalized Vinyl Sulfones Journal of Organic Chemistry - ACS Publications (2016) URL:[Link]

Sources

Optimization

Troubleshooting low conversion in Horner-Wadsworth-Emmons reactions

Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reactions Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reactions

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this powerful olefination reaction. Here, we address specific experimental challenges in a direct question-and-answer format, grounded in mechanistic principles to empower your synthetic chemistry endeavors.

Frequently Asked Questions (FAQs)

Q1: My HWE reaction has very low or no conversion. What are the first things I should check?

Low or no yield is one of the most common issues and can often be traced back to a few key factors related to the initial setup and reagents.[1]

Scientific Rationale: The HWE reaction begins with the deprotonation of the phosphonate ester to form a nucleophilic phosphonate carbanion.[2] This carbanion is the key reactive species. If it fails to form or is immediately quenched, the reaction cannot proceed. The subsequent nucleophilic attack on the carbonyl compound is the rate-limiting step, which can be hindered by unreactive substrates or improper conditions.[2]

Troubleshooting Workflow:

HWE_Troubleshooting_Start start Low / No Conversion Detected check_reagents 1. Verify Reagent Integrity & Stoichiometry start->check_reagents check_base 2. Assess Base Effectiveness check_reagents->check_base Reagents OK sub_reagents • Phosphonate/Carbonyl degraded? • Incorrect stoichiometry? check_reagents->sub_reagents check_conditions 3. Evaluate Reaction Conditions check_base->check_conditions Base is appropriate sub_base • Base pKa too low? • Base degraded (e.g., old NaH)? check_base->sub_base check_substrate 4. Consider Substrate Reactivity check_conditions->check_substrate Conditions are anhydrous & correct temp. sub_conditions • Moisture present? (Use anhydrous solvent) • Incorrect temperature for addition/reaction? check_conditions->sub_conditions solution Systematic Optimization check_substrate->solution Substrate is reactive sub_substrate • Carbonyl sterically hindered (ketone vs. aldehyde)? • Aldehyde prone to self-condensation? check_substrate->sub_substrate

Caption: Initial diagnostic workflow for low HWE reaction yield.

  • Ineffective Deprotonation: The most critical step is the formation of the phosphonate carbanion.

    • Is your base strong enough? The pKa of the base's conjugate acid should be significantly higher than that of the phosphonate ester (typically pKa 15-20 in DMSO). For simple phosphonoacetates, bases like NaH, NaOEt, or KHMDS are effective.[1][3][4] For less acidic phosphonates, stronger bases like n-BuLi or LDA may be required.[5]

    • Is your base active? Sodium hydride (NaH) is a common choice, but it can be deactivated by moisture over time. Use freshly opened or properly stored NaH.[1]

  • Moisture Contamination: The phosphonate carbanion is highly basic and will be rapidly quenched by water.[5]

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][5]

  • Poorly Reactive Carbonyl: Aldehydes are generally more reactive than ketones. Steric hindrance around the carbonyl group can dramatically slow down or prevent the reaction.[1][5]

    • Solution: For hindered ketones, you may need to increase the reaction time, use higher temperatures, or employ a more nucleophilic (less hindered) phosphonate reagent.[5]

Q2: How do I choose the correct base for my HWE reaction?

The choice of base is critical and depends primarily on the acidity of your phosphonate reagent.

Scientific Rationale: The acidity of the α-proton on the phosphonate is dictated by the stability of the resulting carbanion. Electron-withdrawing groups (EWGs) like esters (-COOR), nitriles (-CN), or ketones (-COR) significantly increase the acidity, allowing for the use of weaker bases.[2] Conversely, phosphonates without such stabilizing groups require much stronger bases for deprotonation.

Data Presentation: Common Bases for the HWE Reaction

BasepKa (Conjugate Acid)Typical Solvent(s)Use Case & Comments
Sodium Hydride (NaH)~35 (H₂)THF, DMFVery common for stabilized phosphonates. Heterogeneous reaction.
Sodium Ethoxide (NaOEt)~16 (EtOH)EtOH, THFA classic choice, often used for simple phosphonoacetates.
Potassium tert-Butoxide (t-BuOK)~19 (t-BuOH)THF, t-BuOHStrong, non-nucleophilic base. Good for many systems.[4]
DBU~12 (in MeCN)THF, MeCNA weaker, non-nucleophilic amine base. Often used with LiCl for sensitive substrates.[4][6]
LHMDS / KHMDS~26 (HMDS)THFVery strong, non-nucleophilic bases. KHMDS is key for the Still-Gennari (Z)-selective variant.[1][2]
n-Butyllithium (n-BuLi)~50 (Butane)THF, HexanesExtremely strong base. Used for unactivated or sterically hindered phosphonates.[3][5]

Experimental Insight: For base-sensitive aldehydes prone to side reactions like aldol condensation, consider using milder conditions. The Masamune-Roush conditions, which employ LiCl with a weaker base like DBU or triethylamine, can be highly effective.[6] The Lewis acidic LiCl is thought to coordinate to the phosphonate and carbonyl groups, facilitating the reaction under less harsh conditions.

Q3: My reaction is producing a mixture of E and Z alkenes. How can I control the stereoselectivity?

The HWE reaction is renowned for its high (E)-selectivity, but this outcome is not guaranteed and can be manipulated to favor the (Z)-isomer if desired.[3][7]

Scientific Rationale: The stereochemical outcome is determined by the thermodynamics of the intermediate oxaphosphetane. The standard HWE reaction is typically reversible at the initial addition step. This allows the intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which undergoes syn-elimination to yield the (E)-alkene.[7] To achieve (Z)-selectivity, this equilibration must be suppressed, trapping the kinetically formed syn-oxaphosphetane.

HWE_Stereoselectivity start Desired Alkene Stereoisomer? e_alkene Favor (E)-Alkene (Thermodynamic Control) start->e_alkene E z_alkene Favor (Z)-Alkene (Kinetic Control) start->z_alkene Z e_conditions • Use Li⁺ or Na⁺ bases (e.g., NaH, n-BuLi) • Higher reaction temperature (0°C to RT) • Allow intermediates to equilibrate e_alkene->e_conditions z_conditions • Still-Gennari Modification • Use K⁺ base + crown ether (KHMDS/18-crown-6) • Low temperature (-78°C) • Use phosphonates with EWGs (e.g., -OCH₂CF₃) z_alkene->z_conditions

Caption: Controlling E/Z selectivity in the HWE reaction.

To Favor the (E)-Isomer (Standard HWE):

  • Cation Choice: Use bases with lithium or sodium counterions (e.g., NaH, n-BuLi).[1][2]

  • Temperature: Higher reaction temperatures (e.g., 0 °C to room temperature) promote equilibration, leading to higher (E)-selectivity.[1][2][5]

  • Substrate Sterics: Increasing the steric bulk of the aldehyde can also enhance (E)-selectivity.[1]

To Favor the (Z)-Isomer (Still-Gennari Modification): This powerful modification achieves high (Z)-selectivity by altering both the phosphonate reagent and the reaction conditions to favor kinetic control.[2][8]

  • Phosphonate Reagent: Use phosphonates with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) (TFEP) esters.[2][8] These groups accelerate the elimination step, preventing reversal.[2]

  • Base/Solvent System: Use a strongly dissociating base system like potassium hexamethyldisilazide (KHMDS) with 18-crown-6 in THF.[1][2][8] The crown ether sequesters the potassium cation, creating a "naked" and highly reactive carbanion, which minimizes equilibration.

  • Temperature: The reaction must be run at low temperatures (typically -78 °C) to trap the kinetic product.[1][5]

Q4: I'm struggling with the workup. How do I effectively remove the phosphate byproduct?

A key advantage of the HWE reaction over the classic Wittig reaction is the ease of byproduct removal.[2][9][10] The dialkylphosphate salt generated is highly water-soluble, unlike the often-problematic triphenylphosphine oxide.[6][9]

Scientific Rationale: The removal of the dialkylphosphate byproduct relies on its high polarity and solubility in water. By partitioning the reaction mixture between an aqueous phase and an immiscible organic solvent, the polar phosphate salt is selectively extracted into the aqueous layer, while the desired, typically less polar, alkene product remains in the organic phase.[9]

Experimental Protocol: Standard Aqueous Workup

  • Quench the Reaction: After confirming reaction completion (e.g., by TLC), cool the reaction mixture in an ice bath. Carefully and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining base and carbanion.[5][9]

  • Dilute and Transfer: Dilute the quenched mixture with deionized water and transfer it to a separatory funnel.

  • Extract the Product: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) three times. The organic product will move into the organic layer.

  • Wash the Organic Layer: Combine the organic extracts. Wash them sequentially with deionized water (2-3 times) to remove the bulk of the phosphate byproduct.[9]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water from the organic layer and break up any emulsions that may have formed.[9]

  • Dry and Concentrate: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter away the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified further by column chromatography if necessary.

Troubleshooting Tip: If the phosphate salt precipitates during the workup, add more water or ensure the aqueous phase is slightly basic to help it redissolve.[5]

References

  • Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved March 20, 2026, from [Link]

  • Błaszczyk, P., et al. (2020). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. Available from: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]

  • Główka, A., et al. (2023). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry. Available from: [Link]

  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. (2023). RSC Publishing. Retrieved March 20, 2026, from [Link]

  • Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. (2021). MDPI. Available from: [Link]

  • Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. (2022). PubMed. Available from: [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (2015). ResearchGate. Available from: [Link]

  • A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction. (1999). PubMed. Available from: [Link]

  • Horner-Wadsworth-Emmons reaction to form alkenes. (2019). YouTube. Available from: [Link]

  • The Still–Gennari versus HWE olefination of aldehydes. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. (2021). PMC. Available from: [Link]

  • Optimization of the HWE reaction conditions. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction. (2014). Chem-Station Int. Ed. Retrieved March 20, 2026, from [Link]

  • Mechanosynthesis of phosphonocinnamic esters through solvent-free Horner-Wadsworth-Emmons reaction. (2022). ResearchGate. Available from: [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CORE. Retrieved March 20, 2026, from [Link]

  • One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. (2022). ACS Publications. Available from: [Link]

  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. (n.d.). Arkat USA. Retrieved March 20, 2026, from [Link]

  • Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. (2000). ACS Publications. Available from: [Link]

  • The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes. (2002). ResearchGate. Available from: [Link]

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Validation

A Comprehensive Guide to the Spectroscopic Analysis of β-Ketophosphonates using ¹H, ¹³C, and ³¹P NMR

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. β-Ketophosphonates, a class of organophosphorus compounds, are of significan...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. β-Ketophosphonates, a class of organophosphorus compounds, are of significant interest due to their wide-ranging applications in medicinal chemistry, organic synthesis, and materials science.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural characterization of these molecules. This guide provides an in-depth comparison and practical insights into the application of ¹H, ¹³C, and ³¹P NMR for the unambiguous analysis of β-ketophosphonates, grounded in experimental data and established principles.

The Pivotal Role of β-Ketophosphonates

β-Ketophosphonates are valuable synthetic intermediates, most notably in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. Their biological activities are also a subject of intense research, with applications as enzyme inhibitors, anticancer agents, and antibiotics.[2][3] Given their importance, a thorough understanding of their spectroscopic properties is essential for both synthetic confirmation and for studying their interactions in biological systems.

Part 1: ¹H NMR Spectroscopy - Unraveling the Proton Environment

¹H NMR is typically the first-line analytical technique for organic molecules, providing a wealth of information about the number, connectivity, and chemical environment of protons. In β-ketophosphonates, the ¹H NMR spectrum reveals key structural features.

Characteristic Chemical Shifts (δ)

The proton chemical shifts in β-ketophosphonates are influenced by the electron-withdrawing nature of the phosphoryl (P=O) and carbonyl (C=O) groups.

  • Methylene Protons (α-protons): The protons on the carbon adjacent to both the carbonyl and phosphonate groups (P-CH₂-C=O) are significantly deshielded and typically resonate as a doublet in the range of δ 3.0-4.0 ppm .[4][5] The doublet arises from coupling to the ³¹P nucleus.

  • Alkyl/Aryl Protons on Phosphorus: The chemical shifts of protons on the ester groups attached to the phosphorus atom (e.g., -OCH₂CH₃) are also informative. The methylene protons (-OCH₂) of an ethyl phosphonate, for example, will appear as a multiplet around δ 4.1-4.2 ppm , while the methyl protons (-CH₃) will be a triplet around δ 1.2-1.4 ppm .[5]

  • Protons on the R group of the Ketone: The chemical shifts of the protons on the R group attached to the carbonyl (R-C=O) will vary depending on the nature of R (alkyl or aryl). For instance, in diethyl (2-oxopropyl)phosphonate, the methyl protons of the acetyl group appear as a singlet around δ 2.29 ppm .[6]

Coupling Constants (J)

Spin-spin coupling provides valuable information about the connectivity of atoms. In β-ketophosphonates, several key coupling interactions are observed:

  • ²J(P,H) Coupling: The two-bond coupling between the phosphorus nucleus and the α-methylene protons (P-CH₂) is a hallmark of β-ketophosphonates. This coupling constant is typically in the range of 22-23 Hz , resulting in the characteristic doublet for the α-protons.[4][5]

  • ³J(H,H) Coupling: Standard three-bond proton-proton couplings are observed in the alkyl chains of the phosphonate esters. For example, in a diethyl phosphonate, the coupling between the methylene and methyl protons results in a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, with a typical ³J(H,H) value of around 7 Hz .[5]

Keto-Enol Tautomerism

It is important to note that β-ketophosphonates can exist in equilibrium between the keto and enol forms.[7][8] This tautomerism can be observed by ¹H NMR, particularly in the case of aromatic acylphosphonates which tend to enolize more extensively.[7] The presence of the enol form will give rise to a new set of signals, including a characteristic vinyl proton and a hydroxyl proton. The position of this equilibrium can be influenced by the solvent and temperature.[9][10]

Part 2: ¹³C NMR Spectroscopy - Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. While less sensitive than ¹H NMR, it is an indispensable tool for confirming the carbon skeleton and identifying the carbonyl and phosphonate-attached carbons.

Characteristic Chemical Shifts (δ)
  • Carbonyl Carbon: The carbonyl carbon (C=O) is highly deshielded and appears as a doublet in the downfield region of the spectrum, typically between δ 190-205 ppm .[4][5] The doublet splitting is due to coupling with the ³¹P nucleus.

  • α-Carbon: The carbon atom situated between the carbonyl and phosphonate groups (P-CH₂-C=O) is also significantly deshielded due to the two adjacent electron-withdrawing groups. It resonates as a large doublet in the range of δ 37-42 ppm .[4][5]

  • Carbons of the Phosphonate Ester: The carbons of the alkoxy groups attached to the phosphorus atom exhibit characteristic shifts. For a diethyl phosphonate, the -OCH₂- carbon appears around δ 62-63 ppm as a doublet, and the -CH₃ carbon resonates around δ 16 ppm , also as a doublet.[5]

Coupling Constants (J)
  • ¹J(P,C) Coupling: The one-bond coupling between the phosphorus nucleus and the α-carbon (P-CH₂) is very large, typically in the range of 127-133 Hz .[4][5] This large coupling constant is a definitive feature for identifying the carbon directly attached to the phosphorus atom.

  • ²J(P,C) Coupling: The two-bond coupling between the phosphorus and the carbonyl carbon (P-C-C=O) is smaller, generally in the range of 5-7 Hz .[4][5]

  • ²J(P,O,C) and ³J(P,O,C,C) Couplings: Two- and three-bond couplings are also observed between the phosphorus atom and the carbons of the ester groups, with typical values around 6-7 Hz .[5]

Part 3: ³¹P NMR Spectroscopy - A Direct Window into the Phosphorus Environment

³¹P NMR is a highly specific and sensitive technique for analyzing organophosphorus compounds.[11] The ³¹P nucleus has a natural abundance of 100% and a spin of 1/2, making it an excellent nucleus for NMR studies.[12]

Characteristic Chemical Shifts (δ)

The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. For β-ketophosphonates, the ³¹P NMR spectrum typically shows a single resonance in the range of δ +11 to +30 ppm , referenced to 85% H₃PO₄.[4][5][13] The exact chemical shift can be influenced by the nature of the substituents on both the phosphorus and the carbonyl group.

Quantitative Analysis (qNMR)

Due to its high sensitivity and the typically simple nature of the spectra (often a single peak per phosphorus-containing compound), ³¹P NMR is well-suited for quantitative analysis (qNMR).[14][15] This allows for the accurate determination of the concentration and purity of β-ketophosphonate samples.

Comparative Summary of NMR Data

The following table summarizes the characteristic NMR spectroscopic data for a representative β-ketophosphonate, diethyl (2-oxo-2-phenylethyl)phosphonate.

NucleusFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H P-CH₂-C=O~3.60Doublet²J(P,H) ≈ 22.7
-OCH₂CH₃~4.10Multiplet³J(H,H) ≈ 7.1
-OCH₂CH₃~1.24Triplet³J(H,H) ≈ 7.1
Phenyl~7.4-8.0Multiplet
¹³C C=O~191.9Doublet²J(P,C) ≈ 6.6
P-CH₂-C=O~38.5Doublet¹J(P,C) ≈ 130.2
-OCH₂CH₃~62.8Doublet²J(P,O,C) ≈ 6.5
-OCH₂CH₃~16.3Doublet³J(P,O,C,C) ≈ 6.4
³¹P P=O~20.0Singlet

Data compiled from literature sources.[5]

Experimental Protocols

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for NMR analysis of β-ketophosphonates.[1][4] It is important to use a high-purity deuterated solvent to minimize interfering signals. The choice of solvent can influence chemical shifts and the keto-enol equilibrium.[16]

  • Concentration: Prepare a solution of the β-ketophosphonate in the chosen deuterated solvent at a concentration of approximately 5-20 mg/mL in a standard 5 mm NMR tube.

  • Internal Standard: For chemical shift referencing, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is typically used.[4] For ³¹P NMR, an external standard of 85% H₃PO₄ is used as a reference (δ 0.0 ppm).[17]

NMR Data Acquisition
  • Instrumentation: Experiments are typically performed on a 300 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required.

  • ³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ³¹P nucleus.

Visualizing Key NMR Interactions

The following diagram illustrates the key through-bond coupling interactions in a generic β-ketophosphonate that give rise to the characteristic splitting patterns observed in the NMR spectra.

Caption: Key J-coupling interactions in a β-ketophosphonate.

Conclusion

The combined application of ¹H, ¹³C, and ³¹P NMR spectroscopy provides a powerful and comprehensive approach for the structural analysis of β-ketophosphonates. By carefully analyzing the chemical shifts and coupling constants in each spectrum, researchers can confidently determine the structure, confirm the success of a synthesis, and gain insights into the electronic environment of these important molecules. This guide serves as a practical reference for scientists and professionals working with β-ketophosphonates, enabling them to leverage the full potential of NMR spectroscopy in their research and development endeavors.

References

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  • Budnikov, A. S., Krylov, I. B., Monin, F. K., Merkulova, V. M., Ilovaisky, A. I., Yan, L., Yu, B., & Terent'ev, A. O. (2025). Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journal of Organic Chemistry, 21, 1192–1200. [Link]

  • Quin, L. D., & Verkade, J. G. (Eds.). (2009).
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  • Nuclear magnetic resonance structural study of phosphonate anions. (n.d.). RSC Publishing. Retrieved March 21, 2026, from [Link]

  • Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. (2010). Journal of Molecular Structure, 975(1-3), 243-248.
  • Bakhmutov, V. I., Contreras-Ramirez, A., Drake, H., & Zhou, H.-C. (2023). On Phosphorus Chemical Shift Anisotropy in Metal(IV) Phosphates and Phosphonates: a 31P NMR Experimental Study. Magnetic Resonance in Chemistry, 61(12), 735-741. [Link]

  • ONE-POT SYNTHESIS AND SPECTRAL CHARACTERIZATION OF NEW α-AMINOPHOSPHONATES. (n.d.). TSI Journals. Retrieved March 21, 2026, from [Link]

  • α-Aminophosphonates 4-XC6H4–NH–CH(4-BrC6H4)–P(O)(OiPr)2 (X = H, Br, MeO): Crystal Structures, Hirshfeld Surface Analysis. (n.d.). Cambridge Crystallographic Data Centre. Retrieved March 21, 2026, from [Link]

  • Electronic Supplementary Information Enantioselective chlorination and fluorination of β-keto phosphonates catalyzed by chiral. (n.d.). Rsc.org. Retrieved March 21, 2026, from [Link]

  • Direct synthesis of -ketophosphonates and vinylphosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO. (n.d.). The Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

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  • Enol-keto Tautomerism of Alpha-Ketophosphonates. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

  • Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. (2022). PMC. [Link]

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  • Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst Nagendra Pras. (n.d.). Rsc.org. Retrieved March 21, 2026, from [Link]

  • 初心者のための31P NMR測定ガイド. (2025). Takstack/Chemonicles - Substack. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

  • Diastereoselective Vinyl Phosphate/β-Keto Phosphonate Rearrangements. (n.d.). ACS Publications. Retrieved March 21, 2026, from [Link]

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  • Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. (2023). Taylor & Francis. [Link]

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Comparative

A Senior Application Scientist's Guide to Alternative Methods for the Synthesis of β-Ketophosphonates

Abstract β-Ketophosphonates are indispensable building blocks in modern organic chemistry, serving as crucial precursors for the Horner-Wadsworth-Emmons olefination and exhibiting a wide range of biological activities.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

β-Ketophosphonates are indispensable building blocks in modern organic chemistry, serving as crucial precursors for the Horner-Wadsworth-Emmons olefination and exhibiting a wide range of biological activities.[1] Traditional synthetic routes, such as the Michaelis-Arbuzov reaction and the acylation of phosphonate carbanions at cryogenic temperatures, often suffer from limitations including harsh reaction conditions, low atom economy, and poor functional group tolerance.[1][2] This guide provides a comparative analysis of modern, alternative methods for the synthesis of β-ketophosphonates, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical advantages, and detailed experimental protocols for advanced acylation strategies, copper-catalyzed aerobic phosphorylation, and the oxidation of β-hydroxyphosphonate intermediates. The objective is to equip the reader with a robust understanding of these powerful alternatives, facilitating more efficient, scalable, and versatile synthetic designs.

Introduction: The Enduring Importance of β-Ketophosphonates

The β-ketophosphonate moiety is a cornerstone of synthetic chemistry due to its unique electronic properties and versatile reactivity. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a highly reliable and stereoselective method for constructing carbon-carbon double bonds.[1][3] Beyond their role in olefination, these organophosphorus compounds are prevalent in medicinal chemistry and materials science. They are known to possess anti-inflammatory and enzyme-inhibiting properties and can act as effective metal chelators.[1][3] Their utility as key intermediates in the synthesis of complex molecules, such as prostaglandin analogues, further underscores their significance.[4]

The Classical Foundation: A Critical Perspective

To appreciate the advancements in β-ketophosphonate synthesis, it is essential to understand the classical methods and their inherent limitations.

The Michaelis-Arbuzov Reaction

Discovered by August Michaelis and extensively explored by Aleksandr Arbuzov, this reaction traditionally involves the Sɴ2 attack of a trialkyl phosphite on an α-halo ketone.[5][6] While foundational, this method often requires high temperatures (120-160 °C) and is generally limited to primary alkyl halides, which can be unstable when α-halogenated ketones are used.[5][7]

Michaelis_Arbuzov cluster_reactants Reactants cluster_products Products R1 P(OR)₃ (Trialkyl Phosphite) intermediate [(RO)₃P⁺-CH₂C(O)R']X⁻ (Phosphonium Salt Intermediate) R1->intermediate Sɴ2 Attack R2 X-CH₂-C(O)R' (α-Halo Ketone) R2->intermediate P1 (RO)₂P(O)CH₂C(O)R' (β-Ketophosphonate) P2 R-X intermediate->P1 Sɴ2 Attack by X⁻ on R group intermediate->P2

Caption: The Michaelis-Arbuzov reaction mechanism for β-ketophosphonate synthesis.

Acylation of Phosphonate Carbanions

This is arguably the most common classical approach, involving the deprotonation of an alkylphosphonate (e.g., dimethyl methylphosphonate) with a strong base, followed by quenching with an acylating agent like an ester.[2]

The Challenge: The high reactivity of the phosphonate carbanion necessitates cryogenic temperatures (-78 °C) to prevent side reactions such as dimerization or intermolecular alkyl transfer.[2] This requirement for extreme cold and the use of pyrophoric bases like n-butyllithium present significant challenges for industrial-scale production.

Classical_Acylation start CH₃P(O)(OR)₂ (Alkylphosphonate) anion [Li⁺]⁻CH₂P(O)(OR)₂ (Phosphonate Anion) start->anion Strong Base (e.g., n-BuLi) -78 °C product (RO)₂P(O)CH₂C(O)R' (β-Ketophosphonate) anion->product Acylation side_product Dimerization & Other Side Products anion->side_product Decomposition (if not cold) ester R'COOR'' (Ester) ester->product

Caption: Classical acylation pathway and its major limitation (side reactions).

Modern Synthetic Alternatives: A Comparative Guide

The limitations of classical methods have spurred the development of more efficient, milder, and scalable alternatives.

Advancement in Phosphonate Acylation: The In Situ Anion Generation

A significant breakthrough in phosphonate acylation involves a simple yet profound change in the reaction setup: generating the phosphonate anion in the presence of the ester. This strategy, pioneered by Maloney and Chung, effectively eliminates the side reactions associated with the free carbanion, allowing the reaction to proceed rapidly at a much milder temperature of 0 °C.[2][8]

Causality: By having the ester present as the anion is formed, the acylation reaction becomes instantaneous and outcompetes the decomposition pathways.[2] The choice of base is also critical; Lithium diisopropylamide (LDA) has proven superior to n-BuLi or LiHMDS, which can induce competing Claisen condensation of the ester.[2]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ester (1.0 equiv) and dimethyl methylphosphonate (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a commercial solution of LDA (2.1 equiv) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C. The use of two equivalents is necessary to deprotonate the starting phosphonate and the more acidic product.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes. Monitor completion by TLC or LC-MS.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Modern_Acylation_Workflow A Mix Ester & Phosphonate in THF B Cool to 0 °C A->B C Add LDA solution dropwise (2.1 equiv) B->C D Stir at 0 °C for 30 min C->D E Quench with sat. NH₄Cl D->E F Aqueous Workup & Extraction E->F G Purify via Chromatography F->G

Caption: Workflow for the mild, non-cryogenic synthesis of β-ketophosphonates.

Copper-Catalyzed Aerobic Phosphorylation of Enol Acetates

This innovative method provides a radical-based pathway to β-ketophosphonates from readily available enol acetates and H-phosphonates.[1] It leverages an inexpensive and environmentally benign catalyst, copper(II) sulfate, and uses air as the terminal oxidant, representing a significant step towards green chemistry.

Mechanism Insight: The reaction is initiated by the Cu(II)-mediated oxidation of the H-phosphonate to generate a P-centered radical. This radical adds to the double bond of the enol acetate, forming a benzylic radical intermediate, which is then further oxidized and hydrolyzed to yield the final product.[1] The presence of water, from CuSO₄·5H₂O, is crucial for the reaction's efficiency.

  • Setup: In a screw-cap vial, combine the enol acetate (1.0 equiv), dialkyl H-phosphonate (2.0 equiv), and CuSO₄·5H₂O (20 mol%) in acetonitrile (MeCN).

  • Reaction: Seal the vial and stir the mixture at 80 °C under an air atmosphere for 24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the desired β-ketophosphonate.

Copper_Catalysis H_Phosphonate HP(O)(OR)₂ P_Radical •P(O)(OR)₂ (P-centered radical) H_Phosphonate->P_Radical Cu(II), O₂ (Air) Enol_Acetate R'C(OAc)=CH₂ Intermediate_Radical R'C(OAc)-CH₂P(O)(OR)₂ (Carbon-centered radical) Enol_Acetate->Intermediate_Radical P_Radical->Intermediate_Radical Addition Product R'C(O)CH₂P(O)(OR)₂ (β-Ketophosphonate) Intermediate_Radical->Product Oxidation & Hydrolysis

Caption: Simplified mechanism of copper-catalyzed aerobic phosphorylation.

Oxidation of β-Hydroxyphosphonates: A Two-Step Strategy

Step 1: Synthesis of β-Hydroxyphosphonates. These precursors are commonly synthesized via the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone.[9]

Step 2: Oxidation. While classical oxidants like chromium or manganese oxides are effective, they are toxic and generate hazardous waste.[10] A superior, modern alternative is the use of Dess-Martin periodinane (DMP), a hypervalent iodine reagent that performs the oxidation under mild, metal-free conditions with short reaction times.[10]

  • Setup: Dissolve the β-hydroxyphosphonate (1.0 equiv) in dry dichloromethane (CH₂Cl₂) in a round-bottom flask at room temperature.

  • Oxidant Addition: Add Dess-Martin periodinane (1.1 equiv) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 15-30 minutes (monitor by TLC).

  • Workup: Dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography.

Comparative Performance and Experimental Data

The choice of synthetic method depends critically on factors such as substrate scope, scalability, and reaction conditions. The following table provides a comparative summary.

MethodTypical YieldsReaction ConditionsKey AdvantagesKey DisadvantagesScalability
Michaelis-Arbuzov 50-80%High Temp (120-160 °C)Simple procedure for specific substratesHarsh conditions, limited substrate scopeModerate
Classical Acylation 60-90%Cryogenic (-78 °C), Strong BaseHigh yields for many substratesRequires extreme cold, side reactionsPoor
Modified Acylation (Maloney) 85-97%Mild (0 °C), LDAHigh yields, broad scope, avoids cryogenicsRequires stoichiometric strong baseExcellent[8]
Cu-Catalyzed Aerobic 70-85%Moderate Temp (80 °C), AirGreen (uses air), inexpensive catalystRequires specific enol acetate starting materialGood[1]
Oxidation of β-Hydroxy 80-95% (Oxidation step)Mild (RT), Metal-free (DMP)High yields, mild conditions for oxidationTwo-step process, atom-inefficient oxidantModerate

Conclusion and Future Outlook

The synthesis of β-ketophosphonates has evolved significantly from the classical, often harsh, methodologies. Modern alternatives offer milder conditions, broader substrate compatibility, and enhanced scalability. The modified acylation protocol at 0 °C stands out for its operational simplicity, high yields, and suitability for large-scale production, making it a go-to method for many applications.[2][8] Concurrently, the development of catalytic, aerobic methods represents a major advance in sustainable chemistry, minimizing waste and using inexpensive, benign reagents.[1]

Future research will likely focus on further expanding the scope of catalytic systems, exploring enantioselective methods to produce chiral β-ketophosphonates, and developing continuous flow processes to further improve safety and efficiency. For the modern synthetic chemist, the availability of these diverse and powerful methods provides a flexible toolkit to tackle complex synthetic challenges in drug discovery and materials science.

References

  • Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/17/171]
  • Corey, E. J.; Kwiatkowski, G. T. The Synthesis of Olefins from O,O'-Dialkyl β-Lithioalkylphosphonothioate Esters. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00975a057]
  • Asymmetric Synthesis of β-Hydroxyphosphonates via a Chemoenzymatic Cascade. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c01594]
  • Michaelis–Arbuzov reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Michaelis%E2%80%93Arbuzov_reaction]
  • New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone. Prostaglandins, Leukotrienes and Essential Fatty Acids. [URL: https://pubmed.ncbi.nlm.nih.gov/34419842/]
  • A Practical Synthesis of β-Keto Phosphonates from Triethyl Phosphonoacetate. Synthetic Communications. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397919808004868]
  • Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Preparation of β-aryl-β-ketophosphonates (13–17) through the Michaelis–Arbuzov reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-b-aryl-b-ketophosphonates-13-17-through-the-Michaelis-Arbuzov_fig2_359306008]
  • A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo901552k]
  • Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8237190/]
  • Synthetic routes for β‐ketophosphonates derived from alkenes and alkynes. ResearchGate. [URL: https://www.researchgate.
  • A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/full/10.1021/jo901552k]
  • Pudovik reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pudovik_reaction]
  • Synthesis of α-Fluoro-β-keto Phosphonates from α-Fluoro Phosphonoacetatic Acid. Synthetic Communications. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397919808004868]
  • Michaelis–Arbuzov reaction. J&K Scientific LLC. [URL: https://www.jk-sci.com/michaelis-arbuzov-reaction]
  • Recent advances in the construction of β-hydroxy phosphorus compounds via direct vicinal hydroxy-phosphorylation of alkenes. Chemical Review and Letters. [URL: https://chemrevlett.com/article_194483.html]
  • The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. MDPI. [URL: https://www.mdpi.com/1420-3049/28/4/1897]
  • Methods of the tandem Pudovik reaction and rearrangement affording benzyl phosphates 56. ResearchGate. [URL: https://www.researchgate.
  • Highly efficient and extremely simple protocol for the oxidation α-hydroxyphosphonates to α-ketophosphonates using Dess-Martin periodinane. ARKAT USA, Inc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2014/x/2258]
  • Organocatalytic High Enantioselective Synthesis of β-Formyl-α-hydroxyphosphonates. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4160350/]
  • Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Asynt. [URL: https://www.asynt.com/wp-content/uploads/2022/11/Continuous-Flow-Optimisation-of-the-Pudovik-Reaction-and-Phospha-Brook-Rearrangement-Using-DBN.pdf]
  • Synthesis and Reactions of α-Hydroxyphosphonates. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152233/]

Sources

Validation

Scalability and Cost-Effectiveness of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate in Z-Selective Olefination

Executive Summary As drug development pipelines increasingly demand stereodefined building blocks, the synthesis of α,β-unsaturated Weinreb amides has become a critical node in Active Pharmaceutical Ingredient (API) manu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pipelines increasingly demand stereodefined building blocks, the synthesis of α,β-unsaturated Weinreb amides has become a critical node in Active Pharmaceutical Ingredient (API) manufacturing. Weinreb amides serve as versatile, non-over-reducing intermediates for downstream ketone and aldehyde synthesis[1]. However, while E-selective olefination is trivially achieved using standard Horner-Wadsworth-Emmons (HWE) reagents, accessing the Z-isomer at scale presents a significant thermodynamic challenge[2].

Enter Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (CAS 367508-01-8) []—an Ando-type HWE reagent engineered specifically for highly Z-selective olefination[4]. This guide dissects the mechanistic causality behind its selectivity, objectively compares its scalability and cost-effectiveness against traditional and Still-Gennari alternatives, and provides a self-validating protocol for process chemists.

Mechanistic Insight: The Causality of Z-Selectivity

To understand the value of the diphenyl phosphonate reagent, we must examine the kinetics of the HWE reaction. The stereochemical outcome is dictated by the relative rates of intermediate equilibration versus elimination[2].

  • Standard Reagents (Diethyl Esters): The initial nucleophilic attack of the phosphonate carbanion on the aldehyde forms two diastereomeric alkoxides (threo and erythro). Because the elimination of the diethyl phosphate group is relatively slow, the intermediates equilibrate. The more thermodynamically stable erythro intermediate eventually eliminates to form the E-alkene [2].

  • Ando Reagents (Diphenyl Esters): The electron-withdrawing phenoxy groups on Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate drastically increase the electrophilicity of the phosphorus atom[2]. This accelerates the intramolecular attack of the alkoxide oxygen and the subsequent elimination of the oxaphosphetane[2]. Because this elimination outcompetes the equilibration process, the reaction is placed under strict kinetic control . The initially formed threo intermediate rapidly collapses to yield the Z-alkene [2].

Mechanism A Aldehyde + Phosphonate Carbanion B Threo-Oxaphosphetane (Kinetic Intermediate) A->B Fast Addition C Erythro-Oxaphosphetane (Thermodynamic Intermediate) B->C Slow Equilibration (Standard HWE) D (Z)-Weinreb Amide (Ando Reagent) B->D Rapid Elimination (Diphenyl Esters) E (E)-Weinreb Amide (Standard Reagent) C->E Elimination (Diethyl Esters)

Figure 1: Mechanistic divergence in HWE olefination highlighting kinetic (Z) vs. thermodynamic (E) control.

Comparative Performance and Cost Analysis

When designing a scalable route to Z-Weinreb amides, chemists typically evaluate three classes of HWE reagents. The table below summarizes the quantitative and qualitative data comparing the Ando reagent against its primary alternatives[2][4].

ParameterDiethyl Phosphonate (Standard HWE)Bis(2,2,2-trifluoroethyl) Phosphonate (Still-Gennari)Diphenyl Phosphonate (Ando Reagent)
CAS Number 124236-19-5N/A (Custom Synthesis)367508-01-8[]
Primary Stereoselectivity E-Alkene (>95:5)Z-Alkene (>90:10)Z-Alkene (>90:10)[4]
Mechanistic Control ThermodynamicKineticKinetic[2]
Typical Base Required NaH, NaOEtKHMDS (Strictly strong)NaH, t-BuOK, Triton B[5]
Operating Temperature 0 °C to Room Temp-78 °C (Cryogenic)[2]-20 °C to Room Temp[5]
Cost Profile LowHigh (Expensive fluorinated precursors)Low to Moderate (Inexpensive phenol precursors)[6]
Scalability ExcellentPoor (Cryogenic limits, high cost)Excellent (Mild conditions, easy purification)[6]
Scalability Advantages of the Ando Reagent
  • Operational Simplicity: Unlike Still-Gennari reagents, which mandate strict cryogenic temperatures (-78 °C) and expensive bases like KHMDS to maintain Z-selectivity, the Ando reagent functions efficiently at 0 °C or even room temperature using standard bases (e.g., NaH or Triton B)[2][5].

  • Cost-Effectiveness: The synthesis of diphenyl phosphonates relies on inexpensive phenol precursors, making them significantly cheaper per mole than the heavily fluorinated precursors required for Still-Gennari reagents[6].

  • Downstream Processing: The byproduct of the Ando reaction is a diphenyl phosphate salt. Unlike the byproducts of traditional HWE reactions, this salt can often be removed via a simple aqueous basic wash, bypassing the need for solvent-heavy silica gel chromatography[5].

Self-Validating Experimental Protocol

To ensure reproducibility and high Z-selectivity, the following step-by-step methodology incorporates self-validating visual and chemical cues.

Step 1: Carbanion Generation (Deprotonation)

  • Action: To a flame-dried flask under N₂, add Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (1.1 equiv) in anhydrous THF. Cool to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv).

  • Causality & Validation: NaH is chosen for its irreversible deprotonation. The reaction is self-validating: the cessation of H₂ gas evolution and the transition to a clear, pale-yellow solution physically confirms the complete formation of the active phosphonate carbanion.

Step 2: Nucleophilic Addition

  • Action: Maintain the reaction at 0 °C. Add the target aldehyde (1.0 equiv) dropwise as a solution in THF.

  • Causality & Validation: Dropwise addition prevents localized heating, which could compromise the kinetic trapping of the threo intermediate. Validate progression via TLC (Hexane/EtOAc 7:3); the distinct disappearance of the UV-active aldehyde spot confirms successful addition.

Step 3: Kinetic Elimination

  • Action: Allow the reaction mixture to slowly warm to room temperature and stir for 2–4 hours.

  • Causality & Validation: Unlike Still-Gennari protocols requiring strict maintenance of -78 °C, the Ando reagent's highly electrophilic phosphorus center drives rapid, irreversible elimination even at higher temperatures[5]. Complete conversion is validated by the emergence of a single, lower-Rf product spot on TLC.

Step 4: Quench and Phase Separation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x).

  • Causality & Validation: The mild acidic quench neutralizes excess base, preventing unwanted base-catalyzed epimerization of the newly formed α,β-unsaturated Weinreb amide[2].

Step 5: Scalable Purification

  • Action: Wash the combined organic layers with 1M NaOH (aq), followed by brine. Dry over Na₂SO₄ and concentrate.

  • Causality & Validation: This is the critical scalability advantage. Washing with 1M NaOH converts the diphenyl phosphate byproduct into a highly water-soluble sodium diphenyl phosphate, effectively removing it into the aqueous phase. This self-validating purification step often yields >95% pure Z-enoate without the need for cost-prohibitive silica gel chromatography.

Workflow S1 1. Deprotonation NaH in THF (0 °C) Validation: H2 evolution ceases S2 2. Aldehyde Addition Dropwise addition Validation: TLC monitoring S1->S2 S3 3. Olefination (Elimination) Warm to RT (2-4 h) Validation: Complete conversion S2->S3 S4 4. Quench & Extraction Sat. NH4Cl / EtOAc Validation: Halts epimerization S3->S4 S5 5. Scalable Purification 1M NaOH Wash Validation: Removes diphenyl phosphate salts S4->S5

Figure 2: Self-validating scalable workflow for Z-selective Ando-HWE olefination.

References

  • Murata, T., et al. "(E)-Selective Weinreb Amide-Type Horner-Wadsworth-Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications." Journal of Organic Chemistry, 2024, 89, 15414-15435. URL:[Link]

  • Ando, K. "Highly Z-Selective Horner-Wadsworth-Emmons Reaction of Diaryl Phosphonoacetates with Aldehydes." Journal of Organic Chemistry, 1997, 62, 7, 1934–1939. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate proper disposal procedures

Comprehensive Safety and Disposal Guide for Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate Executive Summary & Operational Context Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (CAS: 367508-01-8) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

Executive Summary & Operational Context

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (CAS: 367508-01-8) is a highly specialized Horner-Wadsworth-Emmons (HWE) reagent widely utilized in drug development for the Z-selective olefination of aldehydes and the synthesis of Weinreb amides. While its utility as a bifunctional building block is unparalleled, its organophosphorus backbone demands rigorous, specialized end-of-life management. This guide provides a self-validating, step-by-step protocol for the safe handling, decontamination, and disposal of this reagent, ensuring both laboratory safety and strict environmental compliance.

Physicochemical Profile & Hazard Causality

Understanding the physical properties of this reagent is critical for anticipating its behavior in waste streams. As an organophosphonate, its primary hazard during disposal is not acute toxicity, but rather its combustion byproducts.

Table 1: Physicochemical Properties and Waste Implications

PropertyValueOperational Implication
CAS Number 367508-01-8Essential for accurate EHS waste profiling and manifesting.
Molecular Weight 335.30 g/mol Used to calculate exact molar equivalents for reaction quenching.
Physical State Solid / Viscous LiquidRequires mechanical scraping or solvent rinsing for complete transfer.
Primary Hazard Irritant, OrganophosphorusMandates the use of nitrile gloves and handling within a certified fume hood.
Combustion Byproducts POx​ , NOx​ , COx​ Dictates that final disposal must be via incineration with alkaline scrubbing[1].

Step-by-Step Disposal Methodology

To ensure a self-validating safety loop, every step in this protocol includes a verification check. Do not proceed to the next step until the verification is complete.

Phase 1: Source Segregation and Containerization Causality: Organophosphorus compounds must be kept separate from strong oxidizers to prevent exothermic degradation and potential fire hazards.

  • Isolate the Waste: Collect all unreacted reagent, reaction byproducts, and initial solvent washes (e.g., THF, Dichloromethane) in a dedicated, chemically compatible container (HDPE or borosilicate glass).

  • Verify Compatibility (Self-Validation): Before adding to a bulk waste carboy, test a 1 mL aliquot of the waste stream with pH paper. Ensure the pH is neutral (6-8). Highly acidic or basic conditions can hydrolyze the phosphonate ester unexpectedly.

  • Volume Control: Fill the waste container to a maximum of 90% capacity. Why? This leaves necessary headspace for vapor expansion, preventing pressure buildup and potential container rupture.

  • Labeling: Affix a hazardous waste label immediately. Explicitly write: "Non-Halogenated Organophosphorus Waste - Contains CAS 367508-01-8".

Phase 2: Glassware Decontamination Causality: Phosphonate residues can adhere strongly to glassware, posing a cross-contamination risk for future experiments.

  • Primary Rinse: Rinse the reaction vessel three times with a polar aprotic solvent (e.g., Acetone or Ethyl Acetate). Collect these rinses in the organophosphorus waste container.

  • Secondary Wash: Wash the glassware with a dilute aqueous base (e.g., 5% NaHCO3​ ) to hydrolyze any microscopic residual phosphonate esters.

  • Aqueous Segregation: Route this secondary aqueous wash to a separate "Aqueous Basic Waste" container. Never mix this with the primary organic phosphonate waste.

Phase 3: Institutional Transfer and Final Destruction Causality: Directing this waste to standard municipal incineration is strictly prohibited. The combustion of organophosphorus compounds yields phosphorus pentoxide ( P2​O5​ ). Without specialized equipment, P2​O5​ reacts with atmospheric moisture to form highly corrosive phosphoric acid ( H3​PO4​ ), causing severe environmental damage and destroying incinerator linings[1].

  • EHS Transfer: Submit a waste pickup request to your Environmental Health and Safety (EHS) department, explicitly flagging the presence of phosphorus.

  • Incineration Routing: EHS must route this waste to a commercial hazardous waste incinerator equipped with an alkaline scrubber . The scrubber uses a basic solution (like NaOH) to neutralize the acidic P2​O5​ fumes generated during combustion, converting them into benign phosphate salts before atmospheric release[1].

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for managing this specific chemical waste.

G Start Generate Waste: Diphenyl Phosphonate Segregate Segregate in HDPE: Organophosphorus Stream Start->Segregate pHCheck Self-Validation: Is pH Neutral (6-8)? Segregate->pHCheck Adjust Neutralize carefully before bulking pHCheck->Adjust No Label Labeling: 'Organophosphorus Waste' pHCheck->Label Yes Adjust->pHCheck Re-test Incinerate Final Destruction: Incinerator w/ Alkaline Scrubber Label->Incinerate

Operational decision tree for the safe segregation and disposal of organophosphorus waste.

Spill Response Protocol

In the event of an accidental release:

  • Evacuate and Ventilate: Clear the immediate area and ensure fume hood sashes are open to maximize ventilation.

  • Containment: If liquid, surround the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to sweep the absorbed material into a heavy-duty poly bag.

  • Surface Decontamination: Wash the spill surface with a 5% sodium hypochlorite (bleach) solution to oxidatively deactivate trace residues, followed by a thorough water rinse.

References

  • TCI Chemicals. "Horner-Wadsworth-Emmons Reagents for E and Z-Selective Synthesis - TCI Chemicals.
  • Sigma-Aldrich. "Diphenyl (2-(Methoxy(Methyl)Amino)-2-Oxoethyl)Phosphonate.
  • Environmental Protection Agency (EPA). "Pesticide Manufacturing Industry--Current Waste Treatment and Disposal Practices.

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

Executive Summary & Mechanistic Context Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate (CAS: 367508-01-8) is a highly specialized Horner-Wadsworth-Emmons (HWE) reagent used extensively in drug development and co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate (CAS: 367508-01-8) is a highly specialized Horner-Wadsworth-Emmons (HWE) reagent used extensively in drug development and complex organic synthesis. While its diethyl counterpart is typically employed for standard (E)-selective olefinations, this diphenyl ester is specifically utilized in the Ando modification to stereoselectively synthesize (Z)-α,β-unsaturated Weinreb amides[1].

Because this reagent is a lipophilic liquid at room temperature[2] and its operational workflow requires the use of strong, potentially pyrophoric bases (e.g., KHMDS, NaH, or i PrMgCl)[3], rigorous Personal Protective Equipment (PPE) and validated handling protocols are non-negotiable. This guide provides the causality behind safety choices and step-by-step operational plans to ensure a self-validating, secure laboratory environment.

Physical Properties & Hazard Profile

Before handling, operators must familiarize themselves with the reagent's physical state, as this dictates the required liquid-handling PPE and transfer methodologies.

PropertyValue
Chemical Name Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate
CAS Number 367508-01-8[2]
Molecular Formula C16H18NO5P[2]
Molecular Weight 335.30 g/mol [2]
Physical State (20°C) Clear, colorless to light yellow liquid[2]
Primary Hazards Skin/Eye irritant; Organophosphorus permeation risk

Personal Protective Equipment (PPE) Matrix & Causality

Do not treat this reagent as a benign solid. The following PPE matrix is designed to mitigate the specific risks associated with liquid organophosphonates and the pyrophoric bases required for their activation.

  • Hand Protection: Double-gloving is mandatory. Use an 8-mil Nitrile inner glove and a Neoprene or Butyl rubber outer glove for prolonged handling.

    • Causality: Organophosphonates are lipophilic and can act as permeation vectors, carrying themselves and dissolved compounds through thin latex or low-quality nitrile. Double-gloving ensures a fail-safe barrier during high-risk syringe transfers.

  • Eye/Face Protection: Chemical splash goggles paired with a polycarbonate face shield.

    • Causality: As a liquid reagent[2], any accidental positive pressure release during syringe transfer can cause a splash. Exposure to the ocular mucosa risks severe irritation and rapid systemic absorption.

  • Body Protection: Flame-Resistant (FR) Lab Coat (e.g., Nomex) fully buttoned.

    • Causality: HWE deprotonation requires strong bases (e.g., NaH, KHMDS)[3]. An FR coat mitigates the risk of catastrophic flash fires if a base reacts violently with ambient moisture during the ylide generation step.

  • Engineering Controls: Fume hood with a certified face velocity of 80–120 fpm.

    • Causality: Prevents the inhalation of aerosols during transfer and safely extracts off-gassing byproducts (such as hydrogen gas if NaH is utilized).

Operational Workflow: Ando-Modified HWE Reaction

The following step-by-step methodology outlines the safe execution of a (Z)-selective Weinreb amide synthesis. Every step is designed as a self-validating system to ensure operational integrity.

Step 1: System Purging & Preparation Flame-dry the reaction flask under a vacuum, then backfill and purge with Argon.

  • Self-Validation: A positive pressure argon balloon attached to the manifold should remain inflated. If it deflates, there is a leak, and the system is not moisture-free.

  • Causality: Ambient moisture will prematurely hydrolyze the phosphonate ester and violently quench the strong base.

Step 2: Reagent Transfer Using a gas-tight Hamilton syringe, transfer the Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate into the reaction flask containing anhydrous THF.

  • Self-Validation: The liquid should dissolve cleanly into the THF without any cloudiness, indicating the absence of polymerized impurities or moisture.

Step 3: Deprotonation Cool the system to -78°C or 0°C. Slowly add the base (e.g., KHMDS or i PrMgCl) dropwise[3].

  • Self-Validation: A subtle color change (often to a pale yellow/orange) indicates the successful formation of the phosphonoacetate carbanion.

  • Causality: The diphenyl phosphonoacetate carbanion is highly reactive. Cryogenic cooling prevents thermal degradation of the intermediate and is mechanistically critical for ensuring high (Z)-selectivity in the Ando modification[1].

Step 4: Aldehyde Addition Introduce the target aldehyde dropwise to the stabilized carbanion solution and allow it to react.

Step 5: Quenching Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

  • Self-Validation: The cessation of gas evolution and the stabilization of the internal temperature indicate the complete and safe neutralization of all reactive intermediates.

Workflow Visualization

HWE_Workflow N1 1. PPE & Hood Prep (FR Coat, Double Gloves) N2 2. Reagent Transfer (Syringe Diphenyl Phosphonate) N1->N2 N3 3. Deprotonation (Add Base at 0°C / -78°C) N2->N3 N4 4. Ando-HWE Reaction (Add Aldehyde) N3->N4 N5 5. Reaction Quench (Sat. NH4Cl aq.) N4->N5 N6 6. Waste Disposal (Separate Organophosphorus Waste) N5->N6

Operational workflow for Ando-modified HWE reaction using diphenyl phosphonate reagents.

Disposal & Spill Management

Proper logistical planning for waste disposal prevents cross-contamination and environmental hazards.

  • Aqueous Waste: The aqueous layer from the reaction workup contains diphenyl phosphate salts. This must be routed to a designated Heavy Aqueous Waste container and never poured down the sink.

  • Organic Waste: The organic layer contains THF and non-halogenated organic byproducts. Route this to Non-Halogenated Organic Waste (unless dichloromethane was used for extraction, which requires the Halogenated waste stream).

  • Spill Cleanup: In the event of a reagent spill, immediately cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust. Sweep the absorbed material into a compatible chemical waste bucket using non-sparking tools.

References

  • Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(21), 15414-15435. URL:[Link]

Sources

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